Product packaging for R59949(Cat. No.:CAS No. 120166-69-0)

R59949

Katalognummer: B1678721
CAS-Nummer: 120166-69-0
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: ZCNBZFRECRPCKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a diarylmethane.
diacylglycerol kinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25F2N3OS B1678721 R59949 CAS No. 120166-69-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152707
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120166-69-0
Record name R 59949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacylglycerol Kinase Inhibitor II
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Foundational & Exploratory

The Cellular Target of R59949: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent pharmacological agent that has garnered significant interest within the scientific community for its specific inhibitory action on a key family of lipid kinases. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the experimental validation of this compound's activity and its potential therapeutic applications.

The Primary Cellular Target: Diacylglycerol Kinase (DGK)

The principal cellular target of this compound is diacylglycerol kinase (DGK) .[1][2][3] this compound acts as a pan-DGK inhibitor, meaning it exhibits inhibitory activity against multiple isoforms of this enzyme.[1][3] Specifically, it has been shown to strongly inhibit type I DGK isoforms α and γ, while moderately attenuating the activity of type II DGK isoforms θ and κ.[1][3]

DGKs are a family of intracellular lipid kinases that catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction plays a critical role in cellular signaling by regulating the intracellular levels of two important second messengers, DAG and PA. By inhibiting DGK, this compound effectively blocks the conversion of DAG to PA, leading to an accumulation of intracellular DAG.[1] This accumulation, in turn, can activate downstream signaling pathways, most notably those mediated by protein kinase C (PKC).[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against DGK has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that the reported IC50 values can vary depending on the specific DGK isoform, the experimental system (e.g., isolated enzyme vs. cell-based assay), and the assay conditions.

Parameter Value Target/System Reference
IC50300 nMPan-DGK[3]
IC5018 µMDGKα[4]
IC5025 µMDGKα[4]
Half-maximal concentration8.6 μMAttenuation of CCL2-evoked Ca2+ signaling[1]

Core Signaling Pathways Modulated by this compound

The inhibition of DGK by this compound triggers a cascade of downstream cellular events. The primary mechanism involves the accumulation of DAG, a key activator of several signaling proteins, including protein kinase C (PKC).

DGK-PKC Signaling Pathway

DGK_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Signal PKC_inactive Inactive PKC DAG->PKC_inactive Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream PA Phosphatidic Acid (PA) DGK->PA This compound This compound This compound->DGK Inhibits

Inhibition of Inducible Nitric Oxide Production

This compound has been demonstrated to inhibit the production of inducible nitric oxide (NO) in vascular smooth muscle cells.[2] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) but rather a decrease in the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[2]

NO_Pathway IL1b Interleukin-1β (IL-1β) DGK Diacylglycerol Kinase (DGK) IL1b->DGK Stimulates Arginine_Transporter L-Arginine Transporter DGK->Arginine_Transporter Regulates This compound This compound This compound->DGK Inhibits L_Arginine_in Intracellular L-Arginine Arginine_Transporter->L_Arginine_in Transport iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine_in->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO

Modulation of the HIF-1α Pathway

This compound has also been shown to activate HIF-prolyl hydroxylases, leading to the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α).[5] This occurs even under hypoxic conditions and is dependent on the presence of the von Hippel-Lindau (VHL) protein, which targets HIF-α for proteasomal degradation.[5]

HIF1a_Pathway This compound This compound PHD Prolyl Hydroxylases (PHD) This compound->PHD Activates HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylates HIF1a HIF-1α HIF1a->PHD Substrate VHL VHL Protein HIF1a_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Targets to Degradation Degradation Proteasome->Degradation

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on DGK activity.

1. Materials:

  • Purified DGK enzyme (specific isoform of interest)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • [γ-32P]ATP or [γ-33P]ATP (radiolabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Solubilizing buffer for DAG (e.g., containing octyl-β-D-glucoside and cardiolipin)

  • This compound stock solution (in DMSO)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid)

  • Phosphorimager or scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified DGK enzyme, and the DAG substrate solubilized in the appropriate buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the product (radiolabeled phosphatidic acid) from the unreacted substrate and ATP.

  • Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by scraping the spots and quantifying the radioactivity using a scintillation counter.

  • Calculate the percentage of DGK inhibition for each concentration of this compound and determine the IC50 value.

DGK_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, DGK, DAG) start->prep_mix add_this compound Add this compound (or DMSO control) prep_mix->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_atp Add [γ-32P]ATP (Start Reaction) pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (Quench) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids spot_tlc Spot on TLC Plate extract_lipids->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc analyze Analyze Radioactivity (Phosphorimager/Scintillation) develop_tlc->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Measurement of Nitric Oxide Production in Cultured Cells

This protocol details the investigation of this compound's effect on cytokine-induced nitric oxide production in rat aortic smooth muscle cells (RASMCs).[3]

1. Cell Culture and Treatment:

  • Culture RASMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.[3]

  • Seed the cells in 24-well plates and grow to confluence.[3]

  • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.[3]

  • Stimulate the cells with interleukin-1β (IL-1β; e.g., 10 ng/mL) for 24 hours to induce iNOS expression and NO production.[3]

2. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour stimulation period, collect the cell culture supernatant.

  • To measure the total nitrate (B79036) and nitrite (B80452) (stable end-products of NO), incubate the supernatant with nitrate reductase to convert nitrate to nitrite.[3]

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[3]

  • Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[3]

  • Measure the absorbance of the samples at 540 nm using a microplate reader.[3]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of diacylglycerol kinases in cellular signaling. Its ability to potently inhibit DGK activity and consequently modulate the levels of DAG and PA provides a powerful means to investigate the downstream consequences of these lipid second messengers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate functions of DGK in health and disease. As our understanding of DGK-mediated signaling continues to expand, the utility of specific inhibitors like this compound in both basic research and as potential leads for therapeutic development will undoubtedly grow.

References

R59949: A Technical Guide to a Diacylglycerol Kinase Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), a critical enzyme family in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a key second messenger. This accumulation of DAG leads to the activation of various downstream signaling pathways, most notably those mediated by protein kinase C (PKC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction to Diacylglycerol Kinase and the Role of this compound

Diacylglycerol kinases are a family of enzymes that play a crucial role in lipid signaling pathways.[1] They catalyze the phosphorylation of DAG to PA, thereby acting as a molecular switch that terminates DAG-mediated signals and initiates PA-mediated signals. DAG is a pivotal second messenger that activates a range of effector proteins, including protein kinase C (PKC) isoforms, which are involved in diverse cellular processes such as cell proliferation, differentiation, and apoptosis.[2]

This compound is a synthetic organic compound that acts as a pan-DGK inhibitor.[1] Its primary mechanism of action is the competitive inhibition of DGK enzymes, leading to an accumulation of intracellular DAG. This, in turn, potentiates and prolongs the signaling cascades downstream of DAG, particularly the PKC pathway.[3] The ability of this compound to modulate these fundamental signaling pathways makes it a valuable tool for studying the roles of DGK and DAG/PKC signaling in health and disease.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies among the different isoforms of diacylglycerol kinase. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that reported IC50 values can vary between studies due to different experimental conditions.

TargetIC50 ValueNotes
Pan-Diacylglycerol Kinase (DGK) 300 nM[3][4][5]This is a generally cited value for the overall inhibitory activity.
Diacylglycerol Kinase α (DGKα) 18 µM[3][6]This compound shows strong inhibition of this Type I DGK isoform.
Diacylglycerol Kinase γ (DGKγ) Similar to DGKα[6]This compound strongly inhibits this Type I DGK isoform. Specific IC50 value not consistently reported.
Diacylglycerol Kinase δ (DGKδ) Moderately inhibited[6]This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available.
Diacylglycerol Kinase θ (DGKθ) Moderately inhibited[3][4][5]This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available.
Diacylglycerol Kinase κ (DGKκ) Moderately inhibited[3][4][5][6]This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available.
CCL2-evoked Ca2+ Signaling Attenuation 8.6 µM[3]Half-maximal concentration for the attenuation of CCL2-evoked calcium signaling in THP-1 monocytes.

Signaling Pathways Modulated by this compound

The primary effect of this compound is the potentiation of signaling pathways downstream of diacylglycerol accumulation.

The Phosphoinositide Signaling Pathway and DGK Inhibition

The canonical phosphoinositide signaling pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[7] While IP3 stimulates the release of intracellular calcium, DAG activates PKC. DGK terminates the DAG signal by converting it to PA. This compound blocks this termination step.

G PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates to This compound This compound This compound->DGK inhibits Downstream Downstream Cellular Responses PKC->Downstream

Core Signaling Pathway Affected by this compound.
Attenuation of CCL2-Evoked Calcium Signaling in Monocytes

In human monocytes, the chemokine CCL2 binds to its receptor CCR2, triggering a signaling cascade that leads to an increase in intracellular calcium. This compound has been shown to attenuate this calcium signal. This is likely due to the complex feedback mechanisms involving PKC, which can be activated by the DAG accumulation induced by this compound. Activated PKC can phosphorylate and modulate the activity of components in the calcium signaling pathway, leading to a dampening of the overall response.

G CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 binds PLC PLC Activation CCR2->PLC DAG DAG Accumulation PLC->DAG Ca_Signal Intracellular Ca2+ Increase PLC->Ca_Signal DGK DGK DAG->DGK PKC PKC Activation DAG->PKC This compound This compound This compound->DGK inhibits PKC->Ca_Signal negative feedback Attenuation Attenuation of Ca2+ Signal Ca_Signal->Attenuation

This compound Attenuation of CCL2-Induced Calcium Signaling.
Inhibition of Inducible Nitric Oxide Production in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), inflammatory stimuli can induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). This compound has been observed to inhibit this process by decreasing the uptake of L-arginine, the substrate for iNOS.[7][8][9] This effect is also linked to the activation of PKC, which can modulate the activity of amino acid transporters responsible for L-arginine uptake.[1][7]

G Stimuli Inflammatory Stimuli VSMC Vascular Smooth Muscle Cell Stimuli->VSMC DAG DAG Accumulation VSMC->DAG DGK DGK DAG->DGK PKC PKC Activation DAG->PKC This compound This compound This compound->DGK inhibits Arginine_Transporter L-Arginine Transporter PKC->Arginine_Transporter inhibits Arginine_Uptake Decreased L-Arginine Uptake Arginine_Transporter->Arginine_Uptake iNOS iNOS Arginine_Uptake->iNOS substrate limitation NO_Production Inhibited NO Production iNOS->NO_Production

This compound Inhibition of Nitric Oxide Production in VSMCs.

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in key experiments. Researchers should optimize these protocols for their specific experimental systems.

Non-Radioactive Diacylglycerol Kinase Activity Assay

This assay measures the activity of DGK by quantifying the amount of ADP produced in the kinase reaction.[6][10][11][12]

Materials:

  • Purified DGK enzyme or cell lysate containing DGK

  • Diacylglycerol (substrate)

  • ATP

  • This compound (or other inhibitors)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare the DGK enzyme dilution in kinase assay buffer.

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

  • Add 5 µL of the this compound dilution or vehicle control to the wells of a 96-well plate.

  • Add 10 µL of the DGK enzyme to each well.

  • Initiate the reaction by adding 10 µL of a mixture of DAG and ATP in kinase assay buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • Read the luminescence on a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Enzyme Prepare DGK Enzyme Add_Enzyme Add DGK Enzyme Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound to Plate Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Start_Reaction Add DAG/ATP and Incubate Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction & Add ADP-Glo Reagent Start_Reaction->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence

Workflow for Non-Radioactive DGK Activity Assay.
Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium levels.[2][5][8][13]

Materials:

  • Cells of interest (e.g., THP-1 monocytes)

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • CCL2 (or other stimuli)

  • This compound

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.

  • Prepare a loading solution of Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Pre-incubate the cells with this compound (e.g., 8.6 µM) or vehicle control for a specified time.

  • Place the plate in the fluorescence reader or on the microscope stage.

  • Establish a baseline fluorescence reading.

  • Add CCL2 (or other stimulus) and record the changes in fluorescence over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~516 nm with excitation at ~494 nm.

  • Analyze the data to determine the effect of this compound on the calcium response.

G Seed_Cells Seed Cells Load_Dye Load with Calcium Indicator Seed_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Preincubate Pre-incubate with This compound Wash_Cells->Preincubate Measure_Fluorescence Measure Fluorescence (Baseline -> Stimulus) Preincubate->Measure_Fluorescence

Workflow for Intracellular Calcium Measurement.
Griess Assay for Nitric Oxide Measurement

This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide, in cell culture supernatants.[4][14][15][16]

Materials:

  • Vascular smooth muscle cells (or other cell types)

  • Cell culture medium

  • Inflammatory stimuli (e.g., IL-1β)

  • This compound

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time.[9]

  • Stimulate the cells with the inflammatory stimulus (e.g., IL-1β) and incubate for 24-48 hours.

  • Prepare a standard curve of sodium nitrite in cell culture medium.

  • Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add an equal volume of Griess Reagent to each well containing the supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve and determine the effect of this compound on NO production.

G Seed_Cells Seed and Treat Cells with this compound Stimulate Stimulate Cells Seed_Cells->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure Absorbance Add_Griess->Measure_Absorbance

References

R59949 and the Protein Kinase C Activation Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of R59949, a potent diacylglycerol kinase (DGK) inhibitor, and its intricate relationship with the protein kinase C (PKC) activation pathway. By inhibiting DGK, this compound elevates intracellular levels of diacylglycerol (DAG), a critical second messenger, leading to the activation of PKC isoforms. This guide delves into the mechanism of action of this compound, presents its quantitative effects on various DGK isoforms, outlines detailed experimental protocols for studying its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in signal transduction research and drug development.

Introduction to this compound and the PKC Pathway

Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2] Diacylglycerol kinase (DGK) acts as a key negative regulator of this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating PKC signaling.[3]

This compound is a well-characterized pan-DGK inhibitor that effectively increases the intracellular concentration of DAG, leading to the potentiation of PKC-mediated signaling.[4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the DAG-PKC signaling axis. This guide will explore the specifics of this compound's mechanism and its utility in experimental systems.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against various DGK isoforms. The following table summarizes key quantitative data from multiple studies, providing a comparative overview of its activity.

Target Enzyme/ProcessParameterValueCell Line/SystemReference
Pan-Diacylglycerol Kinase (DGK)IC50300 nM-[4]
Diacylglycerol Kinase α (DGKα)IC50300 nMIsolated platelet plasma membranes[6]
Diacylglycerol Kinase α (DGKα)IC5018 µMIn vitro assay[7]
Diacylglycerol Kinase γ (DGKγ)InhibitionStrongIn vitro assay[4][5]
Diacylglycerol Kinase θ (DGKθ)InhibitionModerateIn vitro assay[4][5]
Diacylglycerol Kinase κ (DGKκ)InhibitionModerateIn vitro assay[4][5]
CCL2-evoked Ca2+ signalingHalf-maximal concentration8.6 μMTHP-1 monocytes[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on DGK inhibition and subsequent PKC activation.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol outlines a non-radioactive, coupled-enzyme assay to measure the inhibitory effect of this compound on DGK activity.

Materials:

  • Purified recombinant DGK isoforms

  • This compound (dissolved in DMSO)

  • Diacylglycerol (DAG) substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Lipase (B570770)

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe (e.g., Amplex Red)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%. Prepare a master mix containing DAG substrate and ATP in kinase buffer.

  • Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO). Add 20 µL of the purified DGK enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add 20 µL of the DAG/ATP master mix to each well to start the reaction. Incubate the plate at 37°C for 30-60 minutes.

  • Coupled Enzyme Reaction: Add 40 µL of a solution containing lipase and glycerol-3-phosphate oxidase to each well. This will convert the phosphatidic acid product to a detectable signal.

  • Signal Detection: Add 50 µL of the fluorometric probe to each well. Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of PKC in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., rat aortic smooth muscle cells - RASMCs)[8]

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)[8]

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PKC activity assay kit (e.g., ELISA-based or radioactive)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).[8] Include a positive control group treated with a known PKC activator like PMA.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading in the subsequent steps.

  • PKC Activity Measurement: Measure the PKC activity in the cell lysates using a commercial PKC activity assay kit. These kits typically involve the phosphorylation of a specific PKC substrate, which can be detected colorimetrically, fluorometrically, or through radioactivity. Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis: Normalize the PKC activity to the protein concentration for each sample. Calculate the fold change in PKC activity in this compound-treated cells compared to the vehicle-treated control.

Visualizing the Core Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

R59949_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream phosphorylates targets This compound This compound This compound->DGK inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: this compound-mediated activation of the Protein Kinase C signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Prepare DGK enzyme, substrate (DAG), and this compound dilutions A2 Pre-incubate DGK with this compound A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Measure phosphatidic acid production A3->A4 A5 Calculate IC50 A4->A5 B1 Culture cells (e.g., RASMCs) B2 Treat cells with This compound B1->B2 B3 Lyse cells B2->B3 B4 Measure PKC activity in lysates B3->B4 B5 Analyze data (fold change) B4->B5

References

The Biological Effects of R59949 on Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme pivotal in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively modulates the balance between these two critical second messengers. This action reverberates through a multitude of signal transduction pathways, influencing processes ranging from nitric oxide production and calcium signaling to gene expression and neovascularization. This technical guide provides an in-depth analysis of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.

Core Mechanism of Action

This compound functions as a pan-diacylglycerol kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[1][2][3] Its primary mechanism is the inhibition of DGK, which leads to an accumulation of DAG. This accumulation, in turn, enhances the activity of protein kinase C (PKC), a key downstream effector of DAG.[2][3]

This compound exhibits a degree of selectivity for different DGK isoforms. It strongly inhibits the activity of type I DGK α and γ, while moderately attenuating the activity of type II DGK θ and κ.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various experimental systems.

Table 1: Inhibitory Activity of this compound

ParameterValueEnzyme/SystemSource
IC50300 nM (0.3 µM)Pan-Diacylglycerol Kinase (DGK)[1][2][3]
IC5018 µMDGKα[4]
Half-maximal concentration8.6 μMCCL2-evoked Ca²+ signaling in THP-1 monocytes[2][3]

Table 2: Experimental Concentrations and Cellular Effects

ConcentrationCell TypeEffectSource
1 µMMIN6 pancreatic β-cellsEnhanced glucose-induced [Ca²⁺]i oscillation (PKC-dependent)[5]
10 µMRat Aortic Smooth Muscle Cells (RASMCs)Inhibited IL-1β-induced nitric oxide production[1][6]
10 µMRat Aortic Smooth Muscle Cells (RASMCs)Markedly inhibited IL-1β-induced L-arginine uptake[6]
10 µMMIN6 pancreatic β-cellsSuppressed glucose-induced [Ca²⁺]i oscillation and voltage-dependent Ca²⁺ channel activity (PKC-independent)[5]

Impact on Key Signaling Pathways

Diacylglycerol (DAG) / Protein Kinase C (PKC) Pathway

By inhibiting DGK, this compound directly elevates intracellular levels of DAG. This leads to the activation of PKC, which in turn phosphorylates a wide array of substrate proteins, triggering diverse cellular responses. In thrombin-stimulated platelets, DGK-α inhibition by this compound increases DAG-dependent PKC activity, leading to enhanced serotonin (B10506) secretion and aggregation.[7]

DGK_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA Downstream Downstream Effectors PKC->Downstream phosphorylates This compound This compound This compound->DGK inhibits Receptor GPCR/RTK Receptor->PLC

This compound inhibits DGK, leading to DAG accumulation and PKC activation.
Nitric Oxide (NO) Signaling Pathway

In vascular smooth muscle cells, this compound has been shown to inhibit inducible nitric oxide (NO) production.[1][2][6] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[6] Instead, this compound decreases the transplasmalemmal uptake of L-arginine, the substrate for iNOS, thereby limiting NO synthesis.[1][6] This suggests an indirect regulatory role of DGK in amino acid transport.[6]

NO_Signaling_Pathway IL1b Interleukin-1β (IL-1β) IL1R IL-1 Receptor IL1b->IL1R DGK_pathway DGK-dependent Signaling IL1R->DGK_pathway Arginine_transporter L-Arginine Transporter DGK_pathway->Arginine_transporter activates L_Arginine_in Intracellular L-Arginine Arginine_transporter->L_Arginine_in uptake iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine_in->iNOS NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->DGK_pathway inhibits

This compound inhibits IL-1β-induced NO production by blocking L-arginine uptake.
Hypoxia-Inducible Factor (HIF) Signaling Pathway

This compound has been identified as an activator of HIF prolyl hydroxylases.[8] Under hypoxic conditions, the accumulation of HIF-1α is a critical step in the cellular response to low oxygen. This compound impairs this accumulation without affecting HIF-1α mRNA levels.[8] It achieves this by enhancing the activity of prolyl hydroxylases, which leads to the hydroxylation of HIF-1α and its subsequent degradation via the von Hippel-Lindau (VHL) protein.[8] In vivo, this compound has been shown to upregulate the expression of PHD-2 and downregulate HIF-1α and vascular endothelial growth factor (VEGF) in the retina of oxygen-induced retinopathy mice.[1]

HIF_Signaling_Pathway Hypoxia Hypoxia PHD Prolyl Hydroxylases (PHD) Hypoxia->PHD inhibits HIF1a HIF-1α HIF1a->PHD VEGF VEGF Expression HIF1a->VEGF promotes HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL Protein HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome This compound This compound This compound->PHD activates

This compound activates prolyl hydroxylases, leading to HIF-1α degradation.

Detailed Experimental Protocols

Inhibition of IL-1β-Induced Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)

Objective: To determine the effect of this compound on interleukin-1β (IL-1β)-induced nitric oxide (NO) production in RASMCs.

Materials:

Procedure:

  • Cell Culture: RASMCs are prepared from adult male Wistar rats and cultured in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[1] Cells are grown to confluence in 24-well plates.[1]

  • Pre-treatment: Cells are pre-treated with 10 µM this compound or 1 µM cycloheximide for 30 minutes before stimulation.[1]

  • Stimulation: Cells are stimulated with 10 ng/ml IL-1β or a vehicle control for 24 hours.[1]

  • Nitrite (B80452) Measurement: a. Aliquots of the culture medium are collected. b. To measure total nitrate and nitrite (NOx), samples are incubated with nitrate reductase at room temperature for 2 hours to convert nitrate to nitrite.[1] c. Griess reagent is added to the samples and incubated at room temperature for 10 minutes.[1] d. The absorbance is measured at 540 nm using a photometer.[1] e. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.

L-Arginine Uptake Assay in RASMCs

Objective: To evaluate the effect of this compound on IL-1β-induced L-arginine uptake in RASMCs.

Materials:

  • RASMCs cultured as described above

  • This compound (10 µM)

  • IL-1β (10 ng/ml)

  • [³H]-L-arginine

  • Scintillation counter and fluid

Procedure:

  • Cell Treatment: RASMCs are treated with this compound and/or IL-1β as described in the NO production protocol.

  • Uptake Assay: a. After the treatment period, the culture medium is removed, and cells are washed with a buffer. b. Cells are incubated with a buffer containing [³H]-L-arginine for a defined period. c. The uptake is stopped by rapidly washing the cells with ice-cold buffer. d. Cells are lysed, and the radioactivity is measured using a scintillation counter. e. The results are normalized to the protein content of each well.

Measurement of Intracellular Calcium ([Ca²⁺]i) in MIN6 Cells

Objective: To assess the impact of this compound on glucose-induced intracellular calcium oscillations in the MIN6 pancreatic β-cell line.

Materials:

  • MIN6 cells

  • Fura-2 AM (or other suitable Ca²⁺ indicator)

  • Glucose (22.2 mM)

  • This compound (1 µM and 10 µM)

  • Fluorescence imaging system

Procedure:

  • Cell Loading: MIN6 cells are loaded with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Cells are perfused with a low glucose buffer, and baseline [Ca²⁺]i is recorded using a fluorescence imaging system.

  • Stimulation and Treatment: a. The perfusion buffer is switched to one containing a high concentration of glucose (e.g., 22.2 mM) to induce [Ca²⁺]i oscillations.[5] b. Once stable oscillations are observed, this compound (at 1 µM or 10 µM) is added to the perfusion buffer. c. [Ca²⁺]i is continuously monitored.

  • Data Analysis: The changes in the amplitude and frequency of the [Ca²⁺]i oscillations before and after the addition of this compound are analyzed. The average [Ca²⁺]i elevation from baseline is calculated.[5]

Conclusion

This compound is a multifaceted pharmacological tool for investigating the roles of DGK and the DAG/PA signaling balance. Its ability to influence a diverse range of cellular processes, from ion channel activity and neurotransmitter release to gene expression and immune responses, underscores the central role of DGK in signal transduction. The detailed information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the biological effects of this compound.

References

R59949: An In-depth Technical Guide to its In Vitro Potency and IC50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of R59949, a potent diacylglycerol kinase (DGK) inhibitor. The information is compiled to assist researchers and drug development professionals in understanding the biochemical and cellular activities of this compound. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Quantitative Data

The in vitro potency of this compound has been characterized across various enzymatic and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Enzymatic Inhibition of Diacylglycerol Kinase (DGK) Isoforms
TargetIC50Description
pan-Diacylglycerol Kinase (DGK)300 nMGeneral inhibitory concentration against diacylglycerol kinase.[1][2]
DGKα (Type I)Strongly InhibitedThis compound demonstrates strong inhibitory activity against the Type I DGKα isoform.[1][2]
DGKγ (Type I)Strongly InhibitedSimilar to DGKα, this compound strongly inhibits the Type I DGKγ isoform.[1][2]
DGKδ (Type II)Moderately AttenuatedThe activity of the Type II DGKδ isoform is moderately reduced by this compound.
DGKθ (Type II)Moderately AttenuatedThis compound moderately attenuates the activity of the Type II DGKθ isoform.[1][2]
DGKκ (Type II)Moderately AttenuatedThe inhibitory effect on the Type II DGKκ isoform is moderate.[1][2]
Table 2: Cell-Based Assay IC50 Values
AssayCell LineIC50Description
OST-tagged DGKα InhibitionMDCK10.6 µMInhibition of overexpressed DGKα in Madin-Darby Canine Kidney (MDCK) cell homogenates.[1]
CCL2-Evoked Ca²⁺ Signaling AttenuationTHP-18.6 µMHalf-maximal concentration for attenuating Chemokine (C-C motif) ligand 2 (CCL2)-evoked calcium signaling in human monocytic THP-1 cells.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

R59949_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Ca2+ Signaling) PKC->Downstream Leads to PA Phosphatidic Acid (PA) DGK->PA Phosphorylates to This compound This compound This compound->DGK Inhibits Agonist Agonist (e.g., Vasopressin, Collagen) GPCR GPCR Agonist->GPCR Binds GPCR->PLC Activates

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC signaling.

Experimental Workflow: In Vitro DGK Inhibition Assay (ADP-Glo™)

DGK_Inhibition_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection1 3. ATP Depletion cluster_detection2 4. ADP to ATP Conversion & Luminescence cluster_analysis 5. Data Analysis A Prepare DGK Enzyme, Substrate (DAG), ATP, and this compound dilutions B Incubate DGK, DAG, ATP, and this compound in a 384-well plate A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP B->C D Incubate for 40 minutes at room temperature C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Incubate for 30-60 minutes at room temperature E->F G Measure luminescence with a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for determining DGK inhibition using the ADP-Glo™ assay.

Experimental Workflow: CCL2-Evoked Calcium Signaling Assay

Calcium_Signaling_Workflow cluster_cellprep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_stimulation 3. Stimulation & Measurement cluster_data 4. Data Analysis A Culture THP-1 cells B Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with CCL2 C->D E Measure fluorescence intensity over time using a plate reader or flow cytometer D->E F Calculate the change in fluorescence (peak - baseline) E->F G Determine the IC50 of this compound F->G

Caption: Workflow for measuring the effect of this compound on CCL2-induced calcium flux.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay.

a. Materials:

  • Purified DGK isoforms

  • Diacylglycerol (DAG) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

b. Method:

  • Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare solutions of DGK enzyme, DAG substrate, and ATP at the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the DGK enzyme, DAG substrate, and this compound (or vehicle control). Initiate the kinase reaction by adding ATP. The typical reaction volume is 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the DGK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CCL2-Evoked Calcium Signaling Assay

This protocol describes the measurement of intracellular calcium mobilization in THP-1 cells.

a. Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239)

  • This compound

  • Recombinant human CCL2

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

b. Method:

  • Cell Preparation: Culture THP-1 cells to the desired density. On the day of the assay, seed the cells into a 96-well plate and allow them to attach.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the cells at 37°C for 1 hour in the dark to allow for dye loading.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate at room temperature for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Stimulation: Using the plate reader's injector, add a solution of CCL2 to each well to stimulate the cells.

  • Kinetic Reading: Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. Determine the percent inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol is for measuring nitric oxide (NO) production in cultured rat aortic smooth muscle cells (RASMCs) by quantifying nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

a. Materials:

  • Rat Aortic Smooth Muscle Cells (RASMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interleukin-1β (IL-1β) to induce iNOS expression

  • This compound

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well assay plates

  • Microplate reader capable of measuring absorbance at 540 nm

b. Method:

  • Cell Culture and Treatment: Culture RASMCs in 24-well plates until confluent. Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes.

  • iNOS Induction: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce the expression of iNOS.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium, with concentrations ranging from 0 to 100 µM.

  • Griess Reaction: In a 96-well plate, add 50 µL of the collected cell supernatant or the nitrite standards to each well.

  • Reagent Addition: Add 50 µL of Griess Reagent to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A color change will occur in the presence of nitrite.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite in each sample. Compare the nitrite production in this compound-treated cells to that in untreated, IL-1β-stimulated cells to determine the inhibitory effect.

References

The Diacylglycerol Kinase Inhibitor R59949: A Technical Guide to its Effects on Second Messenger Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent and widely utilized pharmacological tool in the study of second messenger signaling. As a well-characterized inhibitor of diacylglycerol kinase (DGK), this compound offers a powerful means to investigate the myriad cellular processes regulated by the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its use. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.

Introduction

Second messenger signaling pathways are fundamental to cellular communication, translating extracellular stimuli into intracellular responses. Among the critical players in these pathways are the lipid second messengers diacylglycerol (DAG) and phosphatidic acid (PA). Diacylglycerol kinase (DGK) is the enzyme responsible for the phosphorylation of DAG to PA, thereby acting as a crucial regulator of the cellular levels of these two signaling molecules.

This compound is a synthetic compound that acts as a potent inhibitor of DGK. By blocking the conversion of DAG to PA, this compound effectively elevates intracellular DAG levels, leading to the sustained activation of DAG-effector proteins, most notably Protein Kinase C (PKC). This guide will explore the downstream consequences of DGK inhibition by this compound on second messenger signaling cascades.

Mechanism of Action of this compound

This compound is a pan-inhibitor of diacylglycerol kinases, with a reported IC50 of approximately 300 nM. It exhibits a strong inhibitory effect on type I DGK isoforms α and γ, and a moderate inhibitory effect on type II DGK isoforms θ and κ. The primary mechanism of this compound is the direct inhibition of the catalytic activity of DGK, which prevents the phosphorylation of DAG to PA. This leads to an accumulation of DAG at cellular membranes, thereby prolonging and amplifying signaling events mediated by this second messenger.

Effects on Second Messenger Signaling Pathways

The inhibition of DGK by this compound initiates a cascade of effects on multiple second messenger signaling pathways:

Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling

The most direct and well-documented effect of this compound is the potentiation of DAG-mediated signaling. The accumulation of DAG leads to the enhanced activation of Protein Kinase C (PKC) isoforms, which are key regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

Calcium (Ca2+) Signaling

The interplay between this compound and intracellular calcium signaling is complex. In some cellular contexts, this compound has been shown to attenuate CCL2-evoked Ca2+ signaling in THP-1 monocytes with a half-maximal concentration of 8.6 μM. This suggests that the inhibition of DGK can modulate calcium influx and release from intracellular stores, likely through indirect mechanisms involving PKC or other downstream effectors.

Inositol (B14025) Phosphate (B84403) Signaling

The production of DAG is intricately linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process that also generates inositol 1,4,5-trisphosphate (IP3). IP3 is a critical second messenger that triggers the release of calcium from the endoplasmic reticulum. While this compound does not directly target PLC or inositol phosphate metabolism, by sustaining high levels of DAG, it can indirectly influence the dynamics of the phosphoinositide signaling pathway. Further research is needed to fully elucidate the direct impact of this compound on the levels of various inositol phosphate species.

Quantitative Data on this compound Effects

The following table summarizes key quantitative data regarding the inhibitory and modulatory effects of this compound from various studies.

ParameterValueCell/SystemReference
IC50 (DGK) 300 nMPan-DGK
IC50 (CCL2-evoked Ca2+ signaling) 8.6 µMTHP-1 monocytes
Concentration for NO production inhibition 10 µMRat Aortic Smooth Muscle Cells

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on second messenger signaling.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol is adapted from a non-radioactive, fluorometric assay for measuring DGK activity.

Materials:

  • This compound (solubilized in DMSO)

  • DAG Kinase Activity Assay Kit (e.g., from Cell Biolabs, Inc. or similar)

  • Recombinant DGK or cell lysates containing DGK

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a dilution series of this compound in assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • 20 µL of DAG Substrate

    • 10 µL of Kinase Buffer

    • 10 µL of this compound dilution or vehicle (DMSO)

    • 10 µL of recombinant DGK or cell lysate

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Transfer 20 µL of the reaction mixture to a new 96-well black plate.

    • Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.

    • Add 50 µL of Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Calculate the percentage of DGK inhibition by this compound compared to the vehicle control.

Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based method for measuring PKC activity.

Materials:

  • This compound (solubilized in DMSO)

  • PKC Kinase Activity Assay Kit (e.g., from Abcam or similar)

  • Cell lysates from cells treated with this compound or vehicle

  • 96-well plate pre-coated with a PKC substrate peptide

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for the appropriate time.

  • Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's protocol.

  • Assay Procedure:

    • Add 50 µL of Kinase Assay Dilution Buffer to each well of the substrate-coated plate and incubate for 10 minutes at room temperature.

    • Aspirate the buffer and add your cell lysates to the wells.

    • Initiate the kinase reaction by adding ATP solution to each well.

    • Incubate the plate for 60-90 minutes at 30°C.

    • Wash the wells three times with 1X Wash Buffer.

    • Add the phosphospecific primary antibody and incubate for 60 minutes at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.

    • Wash the wells and add TMB Substrate.

    • Stop the reaction with Stop Solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the net PKC activity and compare the activity in this compound-treated samples to vehicle-treated controls.

Intracellular Calcium Measurement

This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • This compound (solubilized in DMSO)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • This compound Treatment and Stimulation:

    • Pre-incubate the cells with this compound or vehicle for the desired time.

    • Place the cells on the microscope stage or in the plate reader.

  • Measurement:

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Record a baseline fluorescence ratio before adding a stimulus (e.g., an agonist that mobilizes calcium).

    • Add the stimulus and continue recording the fluorescence ratio.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). This ratio is proportional to the intracellular calcium concentration. Normalize the data to the baseline to observe the change in calcium levels upon stimulation in the presence and absence of this compound.

Visualizations

Signaling Pathway Diagram

R59949_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces This compound This compound This compound->DGK Inhibits Downstream Downstream Cellular Responses PKC->Downstream Leads to Ca_release->Downstream Leads to

Caption: this compound inhibits DGK, leading to DAG accumulation and enhanced PKC signaling.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture & Treatment (with this compound or vehicle) Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection DGK_Assay DGK Activity Assay Assay_Selection->DGK_Assay DGK Focus PKC_Assay PKC Activity Assay Assay_Selection->PKC_Assay PKC Focus Ca_Assay Intracellular Ca2+ Measurement Assay_Selection->Ca_Assay Ca2+ Focus Data_Acquisition Data Acquisition DGK_Assay->Data_Acquisition PKC_Assay->Data_Acquisition Ca_Assay->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Conclusion Conclusion & Further Experiments Data_Analysis->Conclusion

Caption: Workflow for studying this compound's effects on second messenger signaling.

Conclusion

This compound is an invaluable tool for dissecting the complex roles of diacylglycerol kinase in cellular signaling. By potently and selectively inhibiting DGK, it allows for the controlled manipulation of DAG and PA levels, providing critical insights into the downstream consequences for PKC activation, calcium homeostasis, and the broader network of second messenger pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the intricate world of cellular communication. As our understanding of the nuances of second messenger signaling continues to evolve, the precise application of pharmacological inhibitors like this compound will remain a cornerstone of discovery in cell biology and drug development.

Methodological & Application

Application Notes and Protocols for R59949 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2][3] As a pan-DGK inhibitor, it has an IC50 of 300 nM.[1][3][4] this compound exhibits strong inhibitory effects on type I DGK α and γ, with moderate inhibition of type II DGK θ and κ.[1][3][4] Its primary mechanism of action involves the inhibition of the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC) and other signaling proteins. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.

Data Presentation

ParameterValueCell TypeSource
IC50 300 nMIsolated platelet plasma membranes[5]
Half-maximal concentration (CCL2-evoked Ca2+ signaling) 8.6 µMTHP-1 monocytes[1][4]
Effective Concentration (Inhibition of NO production) 10 µMRat Aortic Smooth Muscle Cells (RASMCs)[2][6]
Effective Concentration (3D Cancer Cell Growth Assay) 15-30 µMSW480 and MDA-MB-468 cells[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

R59949_Mechanism cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA Receptor GPCR / RTK Receptor->PLC This compound This compound This compound->DGK Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.

Experimental Workflow for 3D Cancer Cell Growth Assay

ThreeD_Growth_Workflow Seed_Cells Seed SW480 or MDA-MB-468 cells on Matrigel Incubate_4d Incubate for 4 days Seed_Cells->Incubate_4d Treat_this compound Treat with this compound (15-30 µM) or vehicle control Incubate_4d->Treat_this compound Incubate_48h Incubate for 48 hours Treat_this compound->Incubate_48h Stain_Cells Stain with DAPI and EdU Incubate_48h->Stain_Cells Analyze Analyze proliferation by microscopy Stain_Cells->Analyze

Caption: Workflow for assessing this compound's effect on 3D cancer cell growth.

Experimental Protocols

Inhibition of Inducible Nitric Oxide (NO) Production in Vascular Smooth Muscle Cells

This protocol details the measurement of nitric oxide production in rat aortic smooth muscle cells (RASMCs) following treatment with this compound.

Materials:

  • Rat Aortic Smooth Muscle Cells (RASMCs)

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • Interleukin-1β (IL-1β)

  • Griess Reagent

  • 24-well plates

Protocol:

  • Culture RASMCs in DMEM supplemented with 10% FBS in a 37°C, 5% CO2 incubator.

  • Seed the cells in 24-well plates and grow to confluence.

  • Pretreat the confluent cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.[2]

  • Stimulate the cells with 10 ng/ml IL-1β or vehicle for 24 hours to induce NO production.[6]

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[2]

  • Determine the absorbance at 540 nm using a microplate reader.

  • A standard curve with known concentrations of sodium nitrite should be used to calculate the nitrite concentration in the samples.

Assessment of Apoptosis in Myeloid Leukemia Cells

This protocol provides a general method for assessing apoptosis in myeloid leukemia cell lines (e.g., MV4-11, KG-1, U937) using Annexin V and Propidium Iodide (PI) staining, which can be adapted for use with this compound.

Materials:

  • Myeloid leukemia cell line (e.g., MV4-11)

  • RPMI-1640 with 10% FBS

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and incubate overnight.

  • Treat the cells with various concentrations of this compound (a dose-response experiment is recommended, e.g., 1-50 µM) or vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour of staining. This will allow for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3D Cancer Cell Growth Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cells grown in a 3D culture model.[6]

Materials:

  • SW480 or MDA-MB-468 cancer cell lines

  • Matrigel

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DAPI (4',6-diamidino-2-phenylindole)

  • EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

  • Microscopy imaging system

Protocol:

  • Coat the wells of a multi-well plate with Matrigel according to the manufacturer's instructions to create a 3D culture environment.

  • Seed SW480 or MDA-MB-468 cells on top of the Matrigel layer.

  • Culture the cells for 4 days to allow for the formation of 3D structures (spheroids).[6]

  • After 4 days, treat the cells with this compound at final concentrations of 15 µM and 30 µM, or with a vehicle control (DMSO).[6]

  • Incubate the cells for an additional 48 hours.[6]

  • To assess proliferation, add EdU to the culture medium for the final few hours of incubation, following the kit manufacturer's protocol.

  • Fix and permeabilize the cells.

  • Stain the cells with the EdU detection reagent and counterstain the nuclei with DAPI.

  • Image the spheroids using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells within the DAPI-stained population to determine the proliferative index.

Suggested Protocol for HIF Prolyl Hydroxylase (PHD) Activity Assay

This compound has been shown to activate HIF prolyl hydroxylases.[7] This suggested protocol outlines a general method to assess PHD activity in cell lysates.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer

  • PHD activity assay kit (colorimetric or fluorometric)

  • Protein quantification assay (e.g., BCA)

Protocol:

  • Culture cells to a suitable confluency in appropriate multi-well plates.

  • Treat the cells with this compound at desired concentrations and for various time points. Include a vehicle control.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Perform the PHD activity assay on the cell lysates using a commercial kit, following the manufacturer's instructions. These kits typically measure the hydroxylation of a HIF-1α peptide substrate.

  • Measure the output (absorbance or fluorescence) using a plate reader.

  • Normalize the PHD activity to the total protein concentration of each sample.

Suggested Protocol for CCL2-Evoked Calcium Signaling Assay

This compound attenuates CCL2-evoked calcium signaling in THP-1 monocytes.[1][4] This is a suggested protocol for measuring intracellular calcium flux.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 with 10% FBS

  • This compound (stock solution in DMSO)

  • Recombinant human CCL2

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric imaging plate reader or fluorescence microscope

Protocol:

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often with the addition of Pluronic F-127 to aid in dye solubilization, according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound (a dose-response around the 8.6 µM half-maximal concentration is recommended) or vehicle control for a short period (e.g., 15-30 minutes).[1][4]

  • Establish a baseline fluorescence reading using a fluorometric plate reader or microscope.

  • Stimulate the cells by adding a known concentration of CCL2.

  • Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve to quantify the calcium response. Compare the response in this compound-treated cells to the vehicle-treated control.

References

Application Notes and Protocols for R59949 in Diacylglycerol Kinase (DGK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing R59949, a potent diacylglycerol kinase (DGK) inhibitor, for studying lipid signaling pathways and as a potential therapeutic agent. The following sections detail the inhibitor's mechanism of action, isoform selectivity, recommended concentrations for various experimental setups, and detailed protocols for its application.

Introduction to this compound

This compound is a widely used pharmacological tool for the inhibition of diacylglycerol kinase activity. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a myriad of cellular processes. By inhibiting DGK, this compound leads to an accumulation of DAG, which can, in turn, modulate the activity of downstream effectors such as Protein Kinase C (PKC).

Mechanism of Action and Isoform Selectivity

This compound functions as a pan-DGK inhibitor, although it exhibits a degree of selectivity among the ten known DGK isoforms.[1] It strongly inhibits the calcium-dependent type I DGK isoforms, specifically DGKα and DGKγ.[1][2][3] Additionally, it moderately attenuates the activity of type II DGKs (δ and κ) and the type V DGKθ.[1][2][3] This semi-selective inhibition profile makes this compound a valuable tool for dissecting the roles of specific DGK isoform families in cellular signaling.

The inhibition of DGK by this compound leads to an increase in intracellular DAG levels. This accumulation of DAG can activate various downstream signaling pathways, most notably the PKC family of serine/threonine kinases.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against various DGK isoforms and its effective concentrations in different experimental models.

ParameterValueTarget/SystemReference
Pan-DGK IC50 300 nMDiacylglycerol Kinase (general)[2][3][4][5][6]
DGKα IC50 18 µMDGKα isoform[1]
Cell-based Assay EC50 8.6 µMCCL2-evoked Ca2+ signaling in THP-1 monocytes[2][3]
Cell Culture Conc. 10 µMRat Aortic Smooth Muscle Cells (RASMCs) for NO production assay[4][7]
Cell Culture Conc. 15 - 30 µMSW480 cells for DGK activity and cell growth assays[8]
In Vivo Dosage 10 mg/kgMouse model of oxygen-induced retinopathy (intraperitoneal)[8]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway affected by this compound. Inhibition of DGK leads to the accumulation of DAG, which in turn activates PKC and its downstream targets.

DGK_Inhibition_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC Substrate DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces This compound This compound This compound->DGK Inhibits Downstream Downstream Signaling PKC->Downstream Phosphorylates

This compound inhibits DGK, leading to DAG accumulation and PKC activation.

Experimental Protocols

In Vitro DGK Inhibition Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, two-step DGK assay system.[1]

Objective: To determine the in vitro inhibitory effect of this compound on specific DGK isoforms.

Materials:

  • Recombinant DGK isoforms

  • This compound (dissolved in DMSO)

  • Lipid substrate vesicles (containing DAG)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader for luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the recombinant DGK isozyme.

  • Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the lipid substrate vesicles and ATP.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of DGK activity relative to the vehicle control and determine the IC50 value of this compound for each DGK isoform.

Cell-Based Assay for DGK Inhibition in Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on downstream signaling in cultured cells.

Objective: To evaluate the effect of this compound on a specific cellular response mediated by DGK activity.

Materials:

  • Cell line of interest (e.g., SW480, THP-1, RASMCs)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Stimulus (e.g., growth factor, chemokine)

  • Assay-specific reagents (e.g., antibodies for Western blotting, calcium indicators)

Protocol:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Prepare working solutions of this compound in cell culture medium. It is crucial to note that this compound is lipophilic and can be sequestered by serum lipids, potentially requiring higher concentrations in serum-containing media.[8]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) or DMSO (vehicle control) for a specified period (e.g., 30 minutes to 24 hours), depending on the experimental design.[4][8]

  • Stimulate the cells with the appropriate agonist to induce a DGK-dependent signaling cascade.

  • Lyse the cells and analyze the desired downstream endpoints. This could include:

    • Western Blotting: To measure the phosphorylation status of downstream targets of the PKC pathway.

    • Calcium Imaging: To measure changes in intracellular calcium concentration.[2][3]

    • Nitric Oxide (NO) Measurement: To quantify NO production in the culture medium.[4][7]

    • Cell Proliferation or Viability Assays: To assess the impact on cell growth.[8]

  • Quantify the results and compare the effects of different this compound concentrations to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Seeding & Growth start->cell_culture pretreatment Pre-treatment: This compound or Vehicle (DMSO) cell_culture->pretreatment stimulation Cellular Stimulation (e.g., Growth Factor) pretreatment->stimulation lysis Cell Lysis or Sample Collection stimulation->lysis analysis Downstream Analysis lysis->analysis wb Western Blot analysis->wb Protein Analysis ca_imaging Calcium Imaging analysis->ca_imaging Signaling Events no_assay NO Assay analysis->no_assay Functional Outcome data_analysis Data Analysis & Interpretation wb->data_analysis ca_imaging->data_analysis no_assay->data_analysis end End data_analysis->end

Workflow for investigating this compound effects in cell culture.

Concluding Remarks

This compound remains a cornerstone for investigating the multifaceted roles of DGK in cellular physiology and pathology. Its ability to modulate DAG and PA levels provides a powerful means to explore the intricacies of lipid signaling. Researchers should carefully consider its isoform selectivity and lipophilic nature when designing experiments to ensure accurate and interpretable results. The protocols and data presented here serve as a detailed guide for the effective application of this compound in diverse research settings.

References

Application Notes and Protocols for R59949 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG.[2][3] This accumulation of DAG, a key second messenger, results in the activation of Protein Kinase C (PKC), a family of enzymes that are central to various cellular processes, including platelet activation and aggregation.[1][3]

These application notes provide detailed protocols for utilizing this compound in in vitro human platelet aggregation studies. The methodologies described are based on established techniques for the preparation of washed human platelets and the use of light transmission aggregometry (LTA) to assess platelet function in response to various agonists.

Mechanism of Action of this compound

This compound acts as a pan-diacylglycerol kinase (DGK) inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[1] It exhibits strong inhibitory activity against type I DGK α and γ isoforms.[1] The primary mechanism of this compound in the context of platelet aggregation is the potentiation of signaling pathways that are dependent on diacylglycerol (DAG). By blocking the conversion of DAG to phosphatidic acid, this compound amplifies the DAG-mediated activation of Protein Kinase C (PKC).[1] This enhanced PKC activation can modulate the platelet response to various agonists.

Quantitative Data on this compound Activity

The following table summarizes the known quantitative data for this compound. Further research is required to establish detailed dose-response relationships for its effects on platelet aggregation induced by various agonists.

ParameterAgonistSpeciesValueReference
IC50 (DGK Inhibition)--300 nM[1]
Effect on AggregationCollagenHumanPotentiation[1]
Effect on AggregationVasopressinHumanPotentiation[1]
Effect on Ca²⁺ InfluxThrombinHumanInhibition[4]

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the isolation of washed human platelets from whole blood, a crucial step for in vitro platelet aggregation studies to remove plasma components that can interfere with the assay.

Materials:

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant: Acid-Citrate-Dextrose (ACD) solution.

  • Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin (BSA) and 1 mM MgCl₂.

  • Prostaglandin E1 (PGE1) solution (1 µM).

  • Apyrase (Grade VII, from potato).

  • Centrifuge with a swinging-bucket rotor.

  • Plastic or siliconized glassware.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing ACD anticoagulant (1 volume of ACD for every 6 volumes of blood). Mix gently by inversion.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.

  • PRP Aspiration: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube.

  • Acidification and PGE1 Addition: To prevent platelet activation during subsequent centrifugation steps, add 1/10 volume of ACD and PGE1 to a final concentration of 1 µM to the PRP. Mix gently.

  • Platelet Pelleting: Centrifuge the acidified PRP at 700-800 x g for 10-15 minutes at room temperature to pellet the platelets.

  • Supernatant Removal: Carefully decant the supernatant (platelet-poor plasma, PPP).

  • Platelet Resuspension: Gently resuspend the platelet pellet in Tyrode's buffer (pH 7.4) containing 1 µM PGE1 and apyrase (to a final concentration of 0.02 U/mL) to a volume that is approximately half of the original PRP volume.

  • Final Wash: Centrifuge the platelet suspension again at 700-800 x g for 10-15 minutes.

  • Final Resuspension: Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer (pH 7.4) without PGE1.

  • Platelet Count Adjustment: Determine the platelet count using a hematology analyzer and adjust the concentration to the desired level (typically 2.5-3.0 x 10⁸ platelets/mL) with Tyrode's buffer.

  • Resting Period: Allow the washed platelets to rest at 37°C for at least 30 minutes before use in aggregation studies.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring platelet aggregation in response to agonists in the presence or absence of this compound using an LTA.

Materials:

  • Washed human platelet suspension (prepared as in Protocol 1).

  • Platelet-poor plasma (PPP) from the same donor (for calibration).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Platelet agonists: Collagen, Thrombin, Vasopressin.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

  • Calibration:

    • Pipette 450 µL of PPP into a cuvette and place it in the reference well of the aggregometer to set 100% light transmission.

    • Pipette 450 µL of the washed platelet suspension into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

  • Sample Preparation:

    • Pipette 440 µL of the washed platelet suspension into a series of aggregometer cuvettes with stir bars.

    • Add 5 µL of the vehicle control (e.g., DMSO) or different concentrations of this compound stock solution to the cuvettes.

    • Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).

  • Induction of Aggregation:

    • Add 50 µL of the platelet agonist (e.g., collagen, thrombin, or vasopressin at a predetermined concentration) to the cuvette to initiate aggregation.

    • The final volume in the cuvette should be 500 µL.

  • Data Recording: Record the change in light transmission for a set period (typically 5-10 minutes). The aggregometer software will generate aggregation curves.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • To evaluate the effect of this compound, compare the aggregation response in the presence of the inhibitor to the vehicle control.

    • For potentiation, calculate the percentage increase in aggregation. For inhibition, calculate the percentage inhibition using the following formula: % Inhibition = [1 - (Maximal aggregation with this compound / Maximal aggregation with vehicle)] * 100%

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

R59949_Mechanism DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activation PA Phosphatidic Acid (PA) DGK->PA Product This compound This compound This compound->DGK Inhibition Platelet_Activation Platelet Activation PKC->Platelet_Activation Leads to

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.

Collagen-Induced Platelet Activation Pathway

Collagen_Pathway Collagen Collagen GPVI GPVI Collagen->GPVI Binds Integrin Integrin α2β1 Collagen->Integrin Binds PLC PLCγ2 GPVI->PLC Integrin->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Aggregation Platelet Aggregation Ca_Mobilization->Aggregation PKC_Activation->Aggregation

Caption: Collagen activates platelets via GPVI and integrin α2β1 receptors.

Thrombin-Induced Platelet Activation Pathway

Thrombin_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleaves PAR4 PAR4 Thrombin->PAR4 Cleaves Gq Gq PAR1->Gq PAR4->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Aggregation Platelet Aggregation Ca_Mobilization->Aggregation PKC_Activation->Aggregation

Caption: Thrombin activates platelets through PAR1 and PAR4 receptors.

Experimental Workflow for Platelet Aggregation Assay

Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (ACD) PRP_Preparation 2. Centrifuge for PRP Blood_Collection->PRP_Preparation Washing 3. Wash Platelets PRP_Preparation->Washing Resuspension 4. Resuspend in Tyrode's Buffer Washing->Resuspension Calibration 5. Calibrate Aggregometer (PRP/PPP) Resuspension->Calibration Incubation 6. Incubate Platelets with this compound/Vehicle Calibration->Incubation Agonist_Addition 7. Add Agonist Incubation->Agonist_Addition Data_Acquisition 8. Record Light Transmission Agonist_Addition->Data_Acquisition Curve_Analysis 9. Analyze Aggregation Curves Data_Acquisition->Curve_Analysis Quantification 10. Quantify % Aggregation/Inhibition Curve_Analysis->Quantification

References

Application of R59949 in Nitric Oxide Synthance Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of 300 nM.[1][2][3] DGK is a critical enzyme in lipid signaling pathways, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid. By inhibiting DGK, this compound leads to an accumulation of intracellular DAG, which in turn can modulate the activity of various downstream effectors, including protein kinase C (PKC).[1][3] While not a direct inhibitor of nitric oxide synthase (NOS) enzymes, this compound has been shown to indirectly affect nitric oxide (NO) production, particularly from the inducible isoform of NOS (iNOS).

This document provides detailed application notes and protocols for studying the effects of this compound in the context of nitric oxide synthase assays, with a focus on cell-based systems.

Mechanism of Action in Relation to Nitric Oxide Synthase

This compound's influence on nitric oxide production is not through direct enzymatic inhibition of NOS. Instead, its inhibitory action on DGK instigates a signaling cascade that culminates in reduced substrate availability for iNOS. Specifically, in vascular smooth muscle cells, this compound has been demonstrated to inhibit cytokine-induced nitric oxide production by decreasing the transmembrane uptake of L-arginine, the essential substrate for all NOS isoforms.[1][2][4] This effect is observed without a significant impact on the expression levels of iNOS protein or mRNA.[4] Therefore, this compound serves as a valuable tool for investigating the upstream regulatory pathways that control substrate availability for iNOS, rather than for direct screening of NOS inhibitors.

Data Presentation

The following table summarizes the quantitative data regarding the application of this compound in cellular assays related to nitric oxide production.

ParameterValueCell TypeCommentsReference
This compound Concentration10 µMRat Aortic Smooth Muscle Cells (RASMCs)This concentration was shown to inhibit IL-1β-induced nitric oxide production.[2][4]
IL-1β Concentration10 ng/mlRat Aortic Smooth Muscle Cells (RASMCs)Used to induce the expression of iNOS and subsequent NO production.[4]
Effect on NO ProductionInhibition of IL-1β-induced NO productionRat Aortic Smooth Muscle Cells (RASMCs)This compound did not affect basal NO production.[4]
Effect on L-arginine UptakeMarked inhibition of IL-1β-induced L-arginine uptakeRat Aortic Smooth Muscle Cells (RASMCs)Basal L-arginine uptake was not significantly affected.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's effect on iNOS-mediated NO production and the general experimental workflow for its investigation.

R59949_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound DGK Diacylglycerol Kinase (DGK) This compound->DGK inhibits PA Phosphatidic Acid DGK->PA converts DAG Diacylglycerol (DAG) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates Arginine_Transporter L-arginine Transporter PKC->Arginine_Transporter regulates L_arginine_in Intracellular L-arginine Arginine_Transporter->L_arginine_in transports iNOS Inducible Nitric Oxide Synthase (iNOS) L_arginine_in->iNOS substrate NO Nitric Oxide (NO) iNOS->NO produces Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->iNOS induces expression Cytokine Cytokine (e.g., IL-1β) Cytokine->Cytokine_Receptor binds L_arginine_out Extracellular L-arginine L_arginine_out->Arginine_Transporter Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Rat Aortic Smooth Muscle Cells (RASMCs) seeding Seed cells in 24-well plates cell_culture->seeding confluency Grow to confluency seeding->confluency pretreatment Pre-treat with this compound (10 µM) or vehicle for 30 min confluency->pretreatment stimulation Stimulate with IL-1β (10 ng/ml) or vehicle for 24 h pretreatment->stimulation collect_medium Collect culture medium stimulation->collect_medium griess_assay Perform Griess Assay for Nitrite/Nitrate Quantification collect_medium->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance

References

Application Notes and Protocols for In Vivo Administration of R59949 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of R59949, a diacylglycerol kinase (DGK) inhibitor, in mouse models. The information is compiled from preclinical studies investigating its effects in various pathological conditions.

Data Presentation: Quantitative Summary

The following tables summarize the dosages, administration routes, and formulations of this compound used in published mouse studies.

Table 1: this compound In Vivo Dosage and Administration in Mice

Animal ModelMouse StrainDosageAdministration RouteVehicle/FormulationReference
Oxygen-Induced Retinopathy (OIR)C57BL/6J10 µg/g/dayIntraperitoneal (i.p.)5% DMSO, 40% PEG300, 5% Tween 80 in ddH2O[1][2]
SW480 Cell XenograftNot Specified10 mg/kgSubcutaneous (s.c.)Emulsion with 50% PEG3000 in PBS[3]

Table 2: Formulation Details for In Vivo Administration

FormulationComponentsPreparation NotesRecommended UseReference
Injectable Solution - this compound- DMSO- PEG300- Tween 80- ddH₂ODissolve this compound in DMSO first, then sequentially add PEG300, Tween 80, and ddH₂O. Mix thoroughly at each step to ensure a clear solution. Prepare fresh for each use.Intraperitoneal injection[1]
Subcutaneous Emulsion - this compound- PEG3000- PBSPrepare an emulsion of this compound with 50% PEG3000 in PBS.Subcutaneous injection[3]
Alternative Injectable Solution - this compound- DMSO- Corn OilDissolve this compound in DMSO (10%) and then add Corn Oil (90%). Mix to form a clear solution.Not specified, but a potential alternative for i.p. or s.c.[4]

Important Note on Toxicity: Intraperitoneal administration of this compound dissolved in DMSO or in an emulsion with 50% PEG3000 in PBS has been reported to be toxic in mice.[3] Subcutaneous administration of the PEG3000 emulsion was found to be a non-toxic alternative.[3] Researchers should carefully consider the vehicle and administration route to minimize potential toxicity.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is adapted from studies on oxygen-induced retinopathy.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile distilled water (ddH₂O) or saline

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose and injection volume.

  • Drug Formulation (for a 10 µg/g dose):

    • Prepare a stock solution of this compound in DMSO.

    • For the final injection solution, combine the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

    • For example, to prepare 1 mL of vehicle, mix 50 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 500 µL ddH₂O.

    • Add the appropriate amount of this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the solution is clear and well-mixed. Prepare this solution fresh before use.

  • Injection Procedure:

    • Restrain the mouse by gently scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Wipe the injection site in the lower abdominal quadrant with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently pull back the plunger to ensure that no fluid (blood or urine) is aspirated.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Subcutaneous (s.c.) Injection

This protocol is based on a study using a cancer cell xenograft model where i.p. injection was found to be toxic.[3]

Materials:

  • This compound

  • Polyethylene glycol 3000 (PEG3000)

  • Phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse for accurate dose calculation.

  • Drug Formulation (for a 10 mg/kg dose):

    • Prepare an emulsion of this compound with 50% PEG3000 in PBS. The exact method for creating a stable emulsion should be optimized in the lab. This may involve gentle heating or sonication.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift a fold of skin on the back, between the shoulder blades, to create a "tent".

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently pull back the plunger to check for blood aspiration.

    • Inject the emulsion, which will form a small lump or "bleb" under the skin.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor for any adverse effects.

Visualizations: Signaling Pathway and Experimental Workflow

R59949_Signaling_Pathway This compound This compound DGK Diacylglycerol Kinase (DGK) This compound->DGK Inhibits PHD2 PHD2 This compound->PHD2 Upregulates Retinal_NV Retinal Neovascularization DGK->PHD2 Suppresses (Hypothesized) HIF1a HIF-1α PHD2->HIF1a Promotes Degradation VEGF VEGF HIF1a->VEGF Induces VEGF->Retinal_NV Promotes

Caption: Proposed signaling pathway of this compound in suppressing retinal neovascularization.

InVivo_Experimental_Workflow start Start: In Vivo Study with this compound animal_model Select Animal Model (e.g., OIR, Xenograft) start->animal_model dose_route Determine Dosage and Administration Route (e.g., 10 mg/kg, i.p. or s.c.) animal_model->dose_route formulation Prepare this compound Formulation (e.g., Solution or Emulsion) dose_route->formulation administration Administer this compound to Mice formulation->administration monitoring Monitor Animal Health and Tumor Growth/Disease Progression administration->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection, Imaging) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for in vivo studies using this compound in mice.

References

preparing R59949 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing R59949 Stock Solution for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It acts as a pan-DGK inhibitor with an IC50 value of 300 nM.[1][3] this compound strongly inhibits type I DGK isoforms α and γ, and has a moderate inhibitory effect on type II DGK isoforms θ and κ.[1][3] By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound leads to an accumulation of endogenous DAG, which in turn activates Protein Kinase C (PKC).[3][4] This activity makes this compound a valuable tool for studying signaling pathways regulated by DAG and PKC. This document provides detailed protocols for the preparation and use of this compound in experimental settings.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₂₅F₂N₃OS[5]
Molecular Weight 489.58 g/mol [5]
CAS Number 120166-69-0[5]
Appearance White solid[5]
Mechanism of Action Pan-inhibitor of diacylglycerol kinase (DGK)[1][3]
IC₅₀ 300 nM[1][3]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 60-100 mg/mL (approx. 122-204 mM)Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO.[1][5][6]
Ethanol ~2 mg/mL-[1]
Water Insoluble-[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotesReference
Solid Powder -20°CUp to 3 years-[5]
Stock Solution -80°C6-12 monthsAliquot to avoid repeated freeze-thaw cycles. Storing under nitrogen is recommended.[1][3][5]
Stock Solution -20°C1 monthFor short-term storage.[1][3][6]

Signaling Pathway of this compound

This compound's primary mechanism of action involves the inhibition of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[4] By inhibiting DGK, this compound prevents the metabolism of DAG, leading to its accumulation within the cell. Elevated levels of DAG, a key second messenger, result in the activation of downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.

R59949_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Activation PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG 2. Cleavage IP3 IP3 PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK 3. Metabolism PKC Protein Kinase C (PKC) DAG->PKC 4. Activation PA Phosphatidic Acid (PA) DGK->PA Downstream Downstream Signaling PKC->Downstream This compound This compound This compound->DGK Inhibition

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 489.58 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 489.58 g/mol × (1000 mg / 1 g) = 4.896 mg

  • Weigh the compound: Carefully weigh out approximately 4.9 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube. Record the exact weight.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed exactly 4.9 mg, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes.[5] The solution should be clear.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[5]

Protocol 2: In Vitro Inhibition of Nitric Oxide Production in RASMCs

This protocol is based on the methodology used to study the effect of this compound on rat aortic smooth muscle cells (RASMCs).[1][7]

Materials:

  • Rat Aortic Smooth Muscle Cells (RASMCs)

  • DMEM containing 10% FBS

  • 24-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Interleukin-1 beta (IL-1β)

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent kit for Nitric Oxide (NO) measurement

Procedure:

  • Cell Seeding: Seed RASMCs in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment. Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[1]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in fresh culture medium to the desired final concentration. For a final concentration of 10 µM, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium). Also, prepare a vehicle control using the same concentration of DMSO in the medium.

  • Pre-treatment: When cells are confluent, aspirate the old medium and wash the cells once with sterile PBS. Add the medium containing 10 µM this compound (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the cells for 30 minutes at 37°C.[1]

  • Stimulation: After the pre-treatment incubation, add IL-1β to the wells to a final concentration of 10 ng/mL to induce NO production. Do not add IL-1β to negative control wells.[1]

  • Incubation: Return the plate to the incubator and incubate for 24 hours.[1]

  • Sample Collection: After 24 hours, collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using a Griess Reagent kit, following the manufacturer's instructions.[1] Measure the absorbance at 540 nm.

  • Data Analysis: Compare the nitrite levels in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect of this compound on IL-1β-induced NO production.

Experimental Workflow Visualization

R59949_Workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment p1 1. Weigh this compound Powder p2 2. Dissolve in DMSO p1->p2 p3 3. Vortex / Sonicate p2->p3 p4 4. Aliquot into Vials p3->p4 p5 5. Store at -80°C p4->p5 e1 1. Thaw Aliquot p5->e1 Retrieve for Use e2 2. Prepare Working Solution (Dilute in Medium) e1->e2 e3 3. Treat Cells e2->e3 e4 4. Incubate e3->e4 e5 5. Perform Assay e4->e5

Caption: Workflow for preparing and using this compound in experiments.

References

Application Notes and Protocols: R59949 in Smooth Muscle Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent and selective inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] By inhibiting DGK, this compound effectively increases the intracellular levels of DAG, a critical second messenger that activates protein kinase C (PKC).[2] This modulation of the DGK/PKC signaling pathway has significant implications for various cellular processes in smooth muscle cells, including contraction, proliferation, and nitric oxide production. These application notes provide a comprehensive overview of the use of this compound in smooth muscle cell research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

In smooth muscle cells, agonist stimulation of G-protein coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG.[3][4] While IP3 triggers the release of intracellular calcium, DAG activates PKC. DGK acts as a crucial negative regulator of DAG signaling by converting it to PA.[4] this compound inhibits this conversion, leading to sustained DAG levels and prolonged PKC activation.[5] This enhanced PKC activity can, in turn, influence downstream signaling cascades, such as the regulation of inducible nitric oxide synthase (iNOS) activity and L-arginine transport.[6]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound activity and its effects in smooth muscle cell-related research.

ParameterValueCell Type/SystemReference
IC50 (DGK) 300 nMPan-DGK inhibitor[1]
IC50 (DGKα) 10.6 µMMDCK cell homogenates[2]
Effective Concentration 10 µMRat Aortic Smooth Muscle Cells (RASMCs)[1][6]
Experimental ModelAgonist/StimulusThis compound ConcentrationObserved EffectReference
Rat Aortic Smooth Muscle Cells (RASMCs) Interleukin-1β (IL-1β)10 µMInhibition of IL-1β-induced nitric oxide production.[6]
Rat Aortic Smooth Muscle Cells (RASMCs) Interleukin-1β (IL-1β)10 µMMarked inhibition of IL-1β-induced L-arginine uptake.[6]
Vascular Smooth Muscle Cells (VSMCs) Platelet-derived growth factor (PDGF)Not specifiedAbolished the growth-factor-induced increase in DGK activity.[5]
THP-1 Monocytes CCL28.6 µM (half-maximal concentration)Attenuation of CCL2-evoked Ca2+ signaling.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for relevant experimental protocols.

R59949_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis L_arginine_transporter L-arginine Transporter L_arginine_in L-arginine L_arginine_transporter->L_arginine_in Agonist Agonist Agonist->GPCR Contraction Contraction IP3->Contraction Ca2+ release PKC PKC DAG->PKC activates DGK DGK DAG->DGK PKC->L_arginine_transporter inhibits uptake iNOS iNOS PKC->iNOS modulates PKC->Contraction modulates Proliferation Proliferation PKC->Proliferation modulates PA PA DGK->PA phosphorylates This compound This compound This compound->DGK inhibits NO Nitric Oxide iNOS->NO L_arginine_in->iNOS

This compound signaling pathway in smooth muscle cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Isolate & Culture Smooth Muscle Cells passage Passage & Seed Cells for Experiment start->passage pre_treat Pre-treat with this compound or Vehicle passage->pre_treat stimulate Stimulate with Agonist (e.g., IL-1β, PDGF) pre_treat->stimulate assay Perform Desired Assay: - Western Blot (iNOS) - L-arginine Uptake - Contractility Assay - Proliferation Assay - Calcium Imaging stimulate->assay analyze Quantify Results & Statistical Analysis assay->analyze

General experimental workflow for studying this compound.

Experimental Protocols

Rat Aortic Smooth Muscle Cell (RASMC) Culture

This protocol describes the isolation and culture of primary RASMCs, a common model for studying vascular smooth muscle cell biology.

Materials:

  • Thoracic aorta from a male Wistar rat

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Sterile phosphate-buffered saline (PBS)

  • Sterile dissection tools

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Euthanize a male Wistar rat according to approved institutional guidelines.

  • Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.

  • Carefully remove the adventitia and surrounding connective tissue from the aorta.

  • Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

  • Mince the remaining medial tissue into small fragments (approximately 1-2 mm²).

  • Digest the tissue fragments in DMEM containing collagenase Type II (1 mg/mL) and elastase (0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days. Cells should be passaged upon reaching 80-90% confluency.

Western Blot for Inducible Nitric Oxide Synthase (iNOS)

This protocol details the detection of iNOS protein expression in RASMCs following treatment with this compound and an inflammatory stimulus.

Materials:

  • Cultured RASMCs

  • This compound

  • Interleukin-1β (IL-1β)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against iNOS

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RASMCs in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.

  • Stimulate the cells with 10 ng/mL IL-1β for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

L-arginine Uptake Assay

This protocol measures the transport of L-arginine into RASMCs, a key step in nitric oxide production.

Materials:

  • Cultured RASMCs

  • This compound

  • Interleukin-1β (IL-1β)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-L-arginine

  • Scintillation fluid and counter

Protocol:

  • Seed RASMCs in 24-well plates and grow to confluency.

  • Pre-treat the cells with 10 µM this compound or vehicle for 30 minutes.

  • Stimulate the cells with 10 ng/mL IL-1β for 24 hours.

  • Wash the cells twice with KRH buffer.

  • Incubate the cells with KRH buffer containing [3H]-L-arginine (1 µCi/mL) for 10 minutes at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 N NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of parallel wells.

Smooth Muscle Cell Contractility Assay (Collagen Gel Contraction)

This assay provides a functional readout of the effect of this compound on smooth muscle cell contraction.

Materials:

  • Cultured smooth muscle cells

  • This compound

  • Contractile agonist (e.g., endothelin-1, angiotensin II)

  • Type I collagen solution

  • DMEM

  • FBS

  • 24-well culture plates

  • Sterile spatula

Protocol:

  • Harvest and resuspend smooth muscle cells in serum-free DMEM at a concentration of 2 x 10^5 cells/mL.

  • Prepare a cell-collagen mixture by combining 1 part cell suspension with 4 parts of neutralized Type I collagen solution on ice.

  • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

  • After polymerization, add 1 mL of DMEM with 10% FBS to each well and incubate for 2 days to allow the cells to establish mechanical tension.

  • Replace the medium with serum-free DMEM for 24 hours.

  • Pre-treat the gels with this compound or vehicle for 30-60 minutes.

  • Add the contractile agonist to the medium.

  • Gently detach the collagen gels from the sides of the wells using a sterile spatula.

  • Image the gels at regular time intervals (e.g., every 30 minutes for 4 hours).

  • Measure the area of the gels using image analysis software. The degree of contraction is inversely proportional to the gel area.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the DGK-PKC signaling axis in smooth muscle cell physiology and pathophysiology. Its ability to modulate nitric oxide production, L-arginine transport, and potentially contraction and proliferation makes it a relevant compound for studies in vascular biology, hypertension, and other diseases involving smooth muscle dysfunction. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound to further elucidate the intricate signaling networks governing smooth muscle cell function.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to R59949 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme that catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2][3] By inhibiting DGK, this compound leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).[1][2] The DGK/PKC signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][5] Dysregulation of this pathway has been implicated in various diseases, including cancer and inflammatory disorders.[4]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The described assays will enable researchers to investigate the impact of this compound on apoptosis, cell cycle progression, and immune cell activation.

Mechanism of Action of this compound

This compound acts as a pan-diacylglycerol kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[2][3] It strongly inhibits the activity of type I DGK α and γ isoforms and moderately attenuates the activity of type II DGK θ and κ.[2] The primary consequence of DGK inhibition is the elevation of intracellular DAG levels, which in turn activates various isoforms of PKC.[1][2] This activation can trigger downstream signaling cascades that influence a wide range of cellular functions.

R59949_Mechanism_of_Action This compound This compound DGK Diacylglycerol Kinase (DGK) This compound->DGK inhibits PA Phosphatidic Acid (PA) DGK->PA DAG Diacylglycerol (DAG) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (Apoptosis, Cell Cycle Arrest, etc.) PKC->Downstream Apoptosis_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze Cell_Cycle_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix wash_stain Wash and Resuspend in PI/RNase Staining Buffer fix->wash_stain incubate Incubate at RT in the Dark wash_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Immunophenotyping_Workflow start Isolate Immune Cells treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells treat->harvest fc_block Fc Block (Optional) harvest->fc_block stain Stain with Fluorochrome- conjugated Antibodies fc_block->stain incubate Incubate on Ice in the Dark stain->incubate wash Wash with Staining Buffer incubate->wash resuspend Resuspend in Staining Buffer wash->resuspend analyze Analyze by Flow Cytometry resuspend->analyze

References

Troubleshooting & Optimization

R59949 solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of R59949, a potent diacylglycerol kinase (DGK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pan-diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM.[1][2] It functions by inhibiting the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This, in turn, can activate protein kinase C (PKC) and influence various downstream signaling pathways.[1] this compound strongly inhibits type I DGK α and γ and moderately inhibits type II DGK θ and κ.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

The most highly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used.[4][7] It is insoluble in water.[2][3]

Q3: Are there any special considerations when using DMSO to dissolve this compound?

Yes, it is crucial to use newly opened, anhydrous DMSO.[1][2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][2]

Q4: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When storing at -20°C, it is recommended to do so under a nitrogen atmosphere.[1]

Q5: What is the solubility of this compound in common solvents?

The solubility of this compound can vary slightly between suppliers. Please refer to the table below for a summary of reported solubility data.

Solubility Data

SolventSolubilityMolar EquivalentNotesSource
DMSO100 mg/mL204.26 mMRequires sonication; use of fresh, anhydrous DMSO is critical.[1]
DMSO98 mg/mL200.17 mMUse of fresh DMSO is recommended as moisture can reduce solubility.[2]
DMSO60 mg/mL122.55 mMSonication is recommended to aid dissolution.[5]
DMSO33 mg/mLNot specified-[4]
DMSO12.5 mg/mLNot specified-
DMF33 mg/mLNot specified-[4]
Ethanol2 mg/mLNot specified-[2]
Ethanol1 mg/mLNot specified-[4]
WaterInsoluble--[2][3]
0.1 M HClSlightly soluble--[3]
0.1 M NaOHSlightly soluble--[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.896 mg of this compound (Molecular Weight: 489.58 g/mol ).

  • Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][5]

  • Storage: Once the solution is clear, aliquot it into smaller, single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a final concentration of this compound in an aqueous buffer for cell-based assays while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., PBS, DMEM)

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. It is recommended to perform serial dilutions in DMSO before adding the compound to the aqueous buffer.[8]

  • Final Dilution: Add the intermediate DMSO solution to the aqueous assay buffer to achieve the final desired concentration. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, to avoid solvent effects on the cells.[8]

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Immediate Use: It is recommended to prepare the working solution fresh and use it on the same day.[1]

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer.

Cause: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out" of solution.[8]

Solutions:

  • Reduce the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%).[8]

  • Use Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform one or more serial dilutions of your stock solution in DMSO. This gradual reduction in concentration can help maintain solubility.[8]

  • Modify Buffer pH: The solubility of this compound may be pH-dependent, as it is slightly soluble in acidic and basic solutions.[3] If your experimental system allows, you can test a range of pH values for your aqueous buffer to see if this improves solubility.

  • Use Solubility Enhancers: Consider the use of low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your aqueous buffer to help keep the compound in solution.[8]

  • Warm the Solution: Gentle warming to 37°C may help to redissolve the precipitate. However, you should first confirm that this compound is stable at this temperature for the duration of your experiment.

Visualizations

Signaling Pathway of this compound Action

R59949_Signaling_Pathway cluster_0 PIP2 PIP2 PLC PLC IP3 IP3 PLC->IP3 cleaves DAG Diacylglycerol (DAG) PLC->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates This compound This compound This compound->DGK inhibits Downstream Downstream Signaling PKC->Downstream phosphorylates

Caption: Mechanism of action of this compound as a DGK inhibitor.

Experimental Workflow for this compound Solution Preparation

R59949_Workflow start Start: this compound (solid) weigh 1. Weigh this compound start->weigh add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate add_dmso->dissolve stock Stock Solution (e.g., 10 mM in DMSO) dissolve->stock aliquot 4. Aliquot and Store (-20°C or -80°C) stock->aliquot intermediate 5. Intermediate Dilution (in DMSO) stock->intermediate final_dilution 6. Final Dilution (in aqueous buffer) intermediate->final_dilution working Working Solution (for assay) final_dilution->working end End: Use in Experiment working->end

References

Technical Support Center: R59949 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the known off-target effects of R59949 in cellular assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a pan-inhibitor of diacylglycerol kinases (DGKs).[1][2] It functions by preventing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, which is a key second messenger.

Q2: What are the major known off-target effects of this compound in cellular assays?

Beyond its intended inhibition of DGKs, this compound has been observed to have several off-target effects, including:

  • Activation of Protein Kinase C (PKC): By increasing the levels of the endogenous PKC ligand DAG, this compound indirectly activates PKC.[1]

  • Attenuation of Calcium (Ca²⁺) Signaling: In monocytic cell lines like THP-1, this compound has been shown to attenuate CCL2-evoked Ca²⁺ signaling.[1]

  • Inhibition of Nitric Oxide (NO) Production: this compound can inhibit inducible nitric oxide production in vascular smooth muscle cells.[2][3]

  • Decreased L-arginine (B1665763) Uptake: The inhibition of NO production is linked to a decrease in the transplasmalemmal uptake of L-arginine, the substrate for nitric oxide synthase (NOS).[2][3]

  • Activation of HIF-prolyl hydroxylases: this compound has been found to stimulate the activity of HIF-prolyl hydroxylases, leading to the degradation of hypoxia-inducible factor-alpha (HIF-α).[4]

Q3: How can I be sure that the observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is crucial. Here are some recommended strategies:

  • Use a structurally unrelated DGK inhibitor: Comparing the effects of this compound with another DGK inhibitor that has a different chemical structure can help determine if the observed phenotype is specific to DGK inhibition.

  • Perform rescue experiments: If the off-target effect is hypothesized to be mediated by a specific pathway (e.g., PKC activation), co-treatment with an inhibitor of that pathway should reverse the phenotype.

  • Utilize genetic approaches: Employing techniques like siRNA or CRISPR/Cas9 to knock down specific DGK isoforms can help verify if the effect is truly DGK-dependent.

  • Titrate the concentration of this compound: Using the lowest effective concentration that inhibits DGK while minimizing off-target effects is recommended. A dose-response curve can help identify concentration-dependent off-target activities.

Troubleshooting Guides

Observed Issue Potential Cause Suggested Solution
Unexpectedly high PKC activation at low this compound concentrations. This compound-induced accumulation of DAG is potently activating PKC. This is a known indirect effect.Acknowledge this in your experimental design. To isolate effects downstream of DGK inhibition independent of PKC activation, consider co-treatment with a specific PKC inhibitor.
Inconsistent results in calcium signaling assays. The half-maximal concentration for Ca²⁺ signaling attenuation can be cell-type dependent. The health and passage number of the cells (e.g., THP-1) can also influence results.Perform a dose-response curve for this compound in your specific cell line to determine the optimal concentration. Ensure consistent cell culture conditions.
No inhibition of nitric oxide production is observed. The effect of this compound on NO production is often observed in response to specific stimuli (e.g., IL-1β) in certain cell types (e.g., vascular smooth muscle cells). Basal NO production may not be affected.[2]Ensure your assay includes an appropriate inflammatory stimulus to induce NO production. Confirm that your cell type expresses inducible nitric oxide synthase (iNOS).
Cell viability is compromised at higher this compound concentrations. Off-target effects or solvent toxicity (e.g., DMSO) can lead to cytotoxicity.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound and the vehicle control for your specific cell line and experimental duration.

Quantitative Data Summary

Parameter Target/Effect Value Cell Line/System Reference
IC₅₀pan-Diacylglycerol Kinase (DGK)300 nMIn vitro enzyme assay[1]
IC₅₀CCL2-evoked Ca²⁺ signaling8.6 µMTHP-1 monocytes[1]
Effective ConcentrationInhibition of IL-1β-induced NO production10 µMRat Aortic Smooth Muscle Cells (RASMCs)[2]
Effective ConcentrationInhibition of IL-1β-induced L-arginine uptake10 µMRat Aortic Smooth Muscle Cells (RASMCs)[2]

Signaling Pathways and Experimental Workflows

R59949_Primary_and_Off_Target_Pathways cluster_primary Primary Target Pathway cluster_off_target Off-Target Effects This compound This compound DGK Diacylglycerol Kinase (DGK) This compound->DGK Inhibits PA Phosphatidic Acid (PA) DGK->PA Converts to DAG Diacylglycerol (DAG) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Signaling Ca²⁺ Signaling (e.g., CCL2-evoked) NO_Production Nitric Oxide (NO) Production L_Arginine L-arginine Uptake L_Arginine->NO_Production Leads to decreased HIF_PHD HIF-prolyl hydroxylases HIF HIF-1α Degradation HIF_PHD->HIF Promotes R59949_off1 This compound R59949_off1->Ca_Signaling Attenuates R59949_off2 This compound R59949_off2->L_Arginine Decreases R59949_off3 This compound R59949_off3->NO_Production Inhibits (inducible) R59949_off4 This compound R59949_off4->HIF_PHD Activates

Caption: Primary and off-target signaling pathways of this compound.

Experimental_Workflow_NO_Assay start Start culture_cells Culture RASMCs to confluence in 24-well plates start->culture_cells pretreat Pre-treat cells with this compound (10 µM) or vehicle for 30 min culture_cells->pretreat stimulate Stimulate with IL-1β (10 ng/mL) or vehicle for 24 h pretreat->stimulate collect_medium Collect culture medium stimulate->collect_medium griess_reagent Perform Griess Reagent Assay for nitrite (B80452) concentration collect_medium->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance analyze Analyze Data measure_absorbance->analyze

Caption: Experimental workflow for Nitric Oxide production assay.

Experimental Protocols

Protocol 1: Assessment of Protein Kinase C (PKC) Activation

This protocol provides a general method for assessing PKC activation by measuring the phosphorylation of a known PKC substrate.

Materials:

  • Cell line of interest

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS)

  • Primary antibody against the total PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated PKC substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody against the total PKC substrate for normalization.

Protocol 2: Measurement of Intracellular Calcium (Ca²⁺) Signaling in THP-1 Cells

This protocol describes the measurement of CCL2-induced calcium mobilization.

Materials:

  • THP-1 monocytic cells

  • This compound

  • CCL2 (recombinant human)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Loading with Dye:

    • Harvest THP-1 cells and resuspend in HBSS.

    • Load cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye and resuspend in HBSS.

  • Treatment with this compound:

    • Pre-incubate the dye-loaded cells with this compound (e.g., 8.6 µM) or vehicle for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Acquire a baseline fluorescence reading.

    • Add CCL2 to stimulate calcium influx.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.

Protocol 3: Determination of Inducible Nitric Oxide (NO) Production in RASMCs

This protocol is based on the Griess assay, which measures nitrite, a stable breakdown product of NO.

Materials:

  • Rat Aortic Smooth Muscle Cells (RASMCs)

  • This compound

  • Interleukin-1β (IL-1β)

  • DMEM with 10% FBS

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture RASMCs in 24-well plates until confluent.[2]

    • Pre-treat the cells with this compound (10 µM) or vehicle for 30 minutes.[2]

    • Stimulate the cells with IL-1β (10 ng/mL) or vehicle for 24 hours.[2]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

References

Technical Support Center: R59949 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of R59949. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, some suppliers suggest that shipping at ambient temperature with blue ice is acceptable, as the powdered form is generally not sensitive to brief temperature fluctuations.[1]

Q2: How should I store solutions of this compound?

A2: The storage of this compound in solution depends on the solvent and the desired storage duration. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C, which should maintain stability for up to one year.[1][2] Some suppliers also indicate stability for one month at -20°C in solvent.[2][3] To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q3: Does this compound need to be protected from light?

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation in solid this compound can include a change in color from its typical white or off-white appearance or a change in its physical state (e.g., clumping). For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. For accurate assessment, analytical methods such as HPLC should be used to check the purity of the compound.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in DMSO at concentrations up to 98 mg/mL.[2] It is also soluble in DMF and to a lesser extent in ethanol.[4] For cell-based assays, it is crucial to consider the tolerance of the cell line to the chosen solvent. When preparing aqueous dilutions for experiments, it is important to ensure that the compound does not precipitate.

Troubleshooting Guide

Encountering stability issues with this compound can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.

Logical Flow for Troubleshooting this compound Stability Issues

troubleshooting_flow Troubleshooting this compound Stability start Start: Suspected Stability Issue (e.g., inconsistent results, visual changes) check_storage Verify Storage Conditions - Temperature (-20°C solid, -80°C solution)? - Light protection? - Airtight container? start->check_storage check_handling Review Handling Procedures - Repeated freeze-thaw cycles? - Fresh, high-quality solvent used? - Proper vortexing/sonication? check_storage->check_handling Yes improper_storage Correct Storage Practices: - Store at recommended temperature. - Use amber vials or store in dark. - Ensure container is sealed. check_storage->improper_storage No improper_handling Revise Handling Protocol: - Prepare single-use aliquots. - Use fresh, anhydrous DMSO. - Ensure complete dissolution. check_handling->improper_handling No analytical_check Perform Analytical Purity Check (e.g., HPLC) check_handling->analytical_check Yes improper_storage->analytical_check improper_handling->analytical_check is_pure Is the compound pure? analytical_check->is_pure order_new Order a new batch of this compound. is_pure->order_new No continue_experiment Proceed with experiments using the verified batch. is_pure->continue_experiment Yes

Caption: A flowchart for troubleshooting potential stability problems with this compound.

Data Presentation

The stability of this compound under various storage conditions as recommended by suppliers is summarized below.

Form Solvent Storage Temperature Duration Source
PowderN/A-20°CUp to 3 years[1][2]
PowderN/A-20°C≥ 4 years[4]
In SolutionDMSO-80°CUp to 1 year[1][2]
In SolutionDMSO-80°CUp to 6 months[3]
In SolutionDMSO-20°CUp to 1 month[2][3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution : Vortex the solution thoroughly. If necessary, sonication can be used to aid in complete dissolution.[1]

  • Aliquoting and Storage : Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -80°C.

General Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your equipment and specific experimental needs.

  • Standard Preparation : Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation :

    • For baseline (T=0), dilute the stock solution to a working concentration with the mobile phase.

    • For stability testing, incubate this compound under desired stress conditions (e.g., elevated temperature, acidic/alkaline pH). At specified time points, withdraw samples and dilute them to the working concentration.

  • HPLC Conditions (General Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Injection Volume : 10-20 µL.

  • Data Analysis :

    • Compare the peak area of the this compound peak in the stressed samples to the T=0 sample and the standard to quantify the remaining parent compound.

    • Observe the appearance of any new peaks, which would indicate degradation products.

Signaling and Degradation Pathways

Conceptual Degradation Pathway for this compound

This compound belongs to the quinazolinone class of compounds. Molecules with this core structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. The following diagram illustrates a conceptual degradation pathway.

degradation_pathway Conceptual Degradation Pathway of this compound This compound This compound (Quinazolinone derivative) Stress Stress Conditions (e.g., Acid/Base Hydrolysis, Heat) This compound->Stress Degradation_Product_1 Degradation Product 1 (e.g., Ring-opened product) Stress->Degradation_Product_1 Degradation_Product_2 Other Degradation Products Stress->Degradation_Product_2

Caption: A conceptual diagram of potential this compound degradation under stress conditions.

References

Navigating Unexpected Experimental Outcomes with R59949: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R59949, a diacylglycerol kinase (DGK) inhibitor. Unexpected results can be a valuable source of insight, and this guide is designed to help you interpret and understand an this compound's multifaceted mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My results suggest that Protein Kinase C (PKC) is being activated, not inhibited. Is this expected with a DGK inhibitor?

A1: Yes, this is an expected outcome. This compound inhibits diacylglycerol kinase (DGK), the enzyme responsible for phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA).[1] By inhibiting DGK, this compound leads to an accumulation of intracellular DAG.[1] Since DAG is a key endogenous activator of conventional and novel PKC isoforms, an increase in its concentration results in the activation of PKC signaling pathways.[1]

Q2: I observed a decrease in nitric oxide (NO) production in my experiment. How does this compound influence the nitric oxide pathway?

A2: this compound has been shown to inhibit inducible nitric oxide (NO) production.[1] This effect is not due to direct inhibition of nitric oxide synthase (iNOS) but rather by decreasing the transmembrane uptake of L-arginine, the substrate for NO synthesis.[1] This can be a significant factor in experimental systems where the nitric oxide pathway is under investigation.

Q3: My data indicates a change in the stability of Hypoxia-Inducible Factor-1α (HIF-1α). What is the mechanism behind this?

A3: this compound can lead to the degradation of HIF-1α. It achieves this by activating HIF-prolyl hydroxylases (PHDs). These enzymes hydroxylate specific proline residues on HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-1α for proteasomal degradation. This effect is independent of oxygen levels.

Q4: I'm seeing contradictory, dose-dependent effects on intracellular calcium levels. Can you explain this?

A4: Dual effects of this compound on calcium signaling have been observed, particularly in response to different concentrations. For example, in some cell types, low concentrations of this compound may enhance glucose-induced calcium oscillations in a PKC-dependent manner. Conversely, higher concentrations can suppress these oscillations through a PKC-independent mechanism. This highlights the importance of careful dose-response studies and considering the potential for complex, concentration-dependent effects on cellular signaling.

Q5: Is this compound selective for a specific DGK isoform?

A5: this compound is considered a pan-DGK inhibitor but exhibits a degree of selectivity. It strongly inhibits type I DGK isoforms, specifically DGKα and DGKγ.[1] It moderately attenuates the activity of type II DGK isoforms, including DGKθ and DGKκ.[1] Its inhibitory activity against other DGK isoforms is less potent.

Q6: Are there any known off-target effects of this compound that I should be aware of?

A6: Yes, this compound has been reported to act as a serotonin (B10506) receptor antagonist. This is a critical consideration if your experimental system involves serotonergic signaling. It is advisable to include appropriate controls to delineate the effects of DGK inhibition from those of serotonin receptor antagonism.

Data Presentation: this compound Inhibitory Profile

For easy reference, the following tables summarize the known inhibitory concentrations of this compound.

Target ClassSpecific TargetIC50Notes
Diacylglycerol Kinase (Pan-Inhibitor)Overall DGK Activity~300 nM[1][2][3][4]This value represents the general inhibitory concentration against diacylglycerol kinases.
Diacylglycerol Kinase (Isoform Specificity)DGKα (Type I)Strong Inhibition[1][4]Precise IC50 value not consistently reported, but characterized by strong inhibition.
DGKγ (Type I)Strong Inhibition[1][4]Precise IC50 value not consistently reported, but characterized by strong inhibition.
DGKθ (Type II)Moderate Attenuation[1][4]Precise IC50 value not consistently reported, but characterized by moderate inhibition.
DGKκ (Type II)Moderate Attenuation[1][4]Precise IC50 value not consistently reported, but characterized by moderate inhibition.
Off-Target ClassSpecific TargetBinding Affinity (Ki)Notes
Serotonin ReceptorsVarious SubtypesNot Quantitatively ReportedThis compound is a known antagonist, but specific Ki values for individual receptor subtypes are not readily available in the reviewed literature. Researchers should exercise caution and consider empirical validation in their system of interest.

Mandatory Visualizations

The following diagrams illustrate key pathways and experimental workflows discussed in this guide.

DGK_PKC_Pathway This compound This compound DGK Diacylglycerol Kinase (DGK) This compound->DGK Inhibits DAG Diacylglycerol (DAG) DGK->DAG Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Produces DAG->PA PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Figure 1. this compound's effect on the DGK-PKC signaling pathway.

NO_Pathway This compound This compound Arginine_Transporter L-Arginine Transporter This compound->Arginine_Transporter Inhibits L_Arginine_in Intracellular L-Arginine Arginine_Transporter->L_Arginine_in Transports iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine_in->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Produces

Figure 2. Inhibition of nitric oxide production by this compound.

HIF1a_Degradation This compound This compound PHDs Prolyl Hydroxylases (PHDs) This compound->PHDs Activates HIF1a HIF-1α PHDs->HIF1a Hydroxylates HIF1a_OH Hydroxylated HIF-1α VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognized by Proteasome Proteasome HIF1a_OH->Proteasome Targeted to VHL->HIF1a_OH Ubiquitinates Degradation Degradation Proteasome->Degradation

Figure 3. this compound-mediated degradation of HIF-1α.

Troubleshooting_Workflow Unexpected_Result Unexpected Result with this compound Consider_PKC Consider PKC Activation (Increased DAG) Unexpected_Result->Consider_PKC Consider_NO Consider Decreased NO Production Unexpected_Result->Consider_NO Consider_HIF1a Consider HIF-1α Instability Unexpected_Result->Consider_HIF1a Consider_Off_Target Consider Off-Target Effects (e.g., Serotonin Receptors) Unexpected_Result->Consider_Off_Target Validate_PKC Validate PKC Pathway (Western Blot for p-PKC) Consider_PKC->Validate_PKC Validate_NO Measure NO Levels (Griess Assay) Consider_NO->Validate_NO Validate_HIF1a Assess HIF-1α Stability (CHX Chase) Consider_HIF1a->Validate_HIF1a Validate_Off_Target Use Receptor Antagonists as Controls Consider_Off_Target->Validate_Off_Target Interpret Interpret Results in Context Validate_PKC->Interpret Validate_NO->Interpret Validate_HIF1a->Interpret Validate_Off_Target->Interpret

Figure 4. A logical workflow for troubleshooting unexpected results.

Experimental Protocols

The following are detailed methodologies for key experiments to help you validate and interpret your findings when working with this compound.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol provides a method to measure DGK activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • DGK reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)

  • [γ-³²P]ATP

  • Lipid extraction solution (Chloroform:Methanol, 2:1)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid, 65:15:5)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • In a microcentrifuge tube, combine 20-50 µg of cell lysate with DGK reaction buffer.

  • Add the DAG substrate to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 15-30 minutes.

  • Stop the reaction by adding the lipid extraction solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate phosphatidic acid from other lipids.

  • Dry the TLC plate and visualize the radiolabeled phosphatidic acid using a phosphorimager or autoradiography.

  • Quantify the signal and normalize to the amount of protein used.

Western Blot for PKC Activation

This protocol details the detection of phosphorylated (activated) PKC.

Materials:

  • Cell lysis buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated PKC (specific to the isoform of interest)

  • Primary antibody against total PKC (for normalization)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated PKC overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total PKC for normalization.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration.

Materials:

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Plate cells on coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.

  • Incubate cells with the loading solution at 37°C for 30-60 minutes.

  • Wash the cells with HBSS to remove extracellular dye.

  • Allow cells to de-esterify the dye for at least 30 minutes.

  • Acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.

  • Establish a baseline fluorescence ratio (340/380) before adding this compound or other stimuli.

  • Record the changes in the fluorescence ratio over time after treatment.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Griess Assay for Nitric Oxide Measurement

This protocol allows for the quantification of nitrite (B80452), a stable breakdown product of nitric oxide.

Materials:

  • Cell culture supernatant

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • Microplate reader

Procedure:

  • Collect cell culture supernatant from treated and untreated cells.

  • Prepare a standard curve of known nitrite concentrations.

  • Add 50-100 µL of the supernatant or standard to the wells of a 96-well plate.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at ~540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cycloheximide (B1669411) (CHX) Chase Assay for HIF-1α Stability

This protocol is used to determine the half-life of a protein, in this case, HIF-1α.

Materials:

  • Cycloheximide (CHX) solution

  • Cell lysis buffer

  • Western blotting reagents (as described above)

  • Antibody against HIF-1α

  • Antibody for a loading control (e.g., β-actin or GAPDH)

Procedure:

  • Treat cells with this compound or a vehicle control for a predetermined time.

  • Add cycloheximide to the cell culture medium to inhibit new protein synthesis.

  • Collect cell lysates at various time points after the addition of CHX (e.g., 0, 30, 60, 120 minutes).

  • Perform Western blotting on the collected lysates.

  • Probe the membrane with an antibody against HIF-1α.

  • Re-probe the membrane with a loading control antibody.

  • Quantify the band intensities for HIF-1α at each time point and normalize to the loading control.

  • Plot the normalized HIF-1α intensity versus time to determine the rate of degradation and the protein's half-life.

References

Technical Support Center: Optimizing R59949 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of R59949 for maximal effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1] Its primary mechanism of action is to block the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC) and other downstream signaling pathways.[1] this compound exhibits strong inhibitory activity against type I DGK isoforms (α and γ) and moderate inhibition of type II isoforms (θ and κ).[1]

Q2: What is a recommended starting incubation time for this compound in cell culture?

A definitive starting incubation time for this compound does not exist as the optimal duration is highly dependent on the cell type, the concentration of this compound, and the specific biological endpoint being measured. However, based on published studies, a general recommendation is to start with a time-course experiment ranging from 30 minutes to 24 hours. For rapid signaling events like PKC activation, shorter incubation times may be sufficient, while longer incubation times are often necessary to observe effects on gene expression or cell viability.

Q3: How does the concentration of this compound influence the optimal incubation time?

The concentration of this compound and the incubation time are interconnected. Higher concentrations may produce a more rapid and potent effect, potentially requiring shorter incubation periods. Conversely, lower concentrations might necessitate longer incubation times to achieve the desired biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals before proceeding with time-course studies.

Q4: What are the known off-target effects of this compound that could be influenced by incubation time?

While this compound is a valuable tool for studying DGK signaling, it is essential to be aware of potential off-target effects, especially at higher concentrations and with prolonged incubation times. One known off-target effect is the potential to interfere with PKC activity at high concentrations. Additionally, due to its high lipophilicity, this compound can bind to serum proteins in cell culture media, which may reduce its effective concentration and necessitate the use of higher concentrations or serum-free media for shorter incubation periods.[2]

Troubleshooting Guides

Problem: No observable effect of this compound on the target pathway.

  • Possible Cause 1: Suboptimal Incubation Time. The incubation period may be too short for the biological effect to manifest.

    • Solution: Perform a time-course experiment. Treat your cells with a predetermined effective concentration of this compound and assess your endpoint at various time points (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours). This will help identify the optimal window for observing the maximal effect.

  • Possible Cause 2: Insufficient this compound Concentration. The concentration of this compound may be too low to effectively inhibit DGK in your specific cell line.

    • Solution: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Test a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for a fixed, intermediate incubation time (e.g., 6 hours) to identify the optimal concentration.

  • Possible Cause 3: this compound Inactivation by Serum. this compound is highly lipophilic and can be sequestered by proteins in fetal bovine serum (FBS) or other serum supplements in the culture medium, reducing its bioavailability.[2]

    • Solution: Consider reducing the serum concentration or performing the experiment in serum-free media for the duration of the this compound treatment. If serum is required, you may need to use a higher concentration of this compound, as determined by your dose-response experiments.

  • Possible Cause 4: Cell Line Resistance. The cell line you are using may have low expression of the this compound-sensitive DGK isoforms or possess compensatory signaling pathways.

    • Solution: Verify the expression of DGK isoforms in your cell line using techniques like RT-PCR or western blotting. Consider using a positive control cell line known to be responsive to this compound.

Problem: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in the experimental readout.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification and ensure consistent seeding density across all wells.

  • Possible Cause 2: Inconsistent Inhibitor Addition. Variations in the timing or volume of this compound addition can introduce variability.

    • Solution: Use calibrated pipettes and add the inhibitor solution to all wells in a consistent and timely manner.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell health.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.

Data Summary

The following table summarizes quantitative data from various studies using this compound, highlighting the range of effective concentrations and incubation times.

Cell LineConcentrationIncubation TimeObserved EffectReference
Rat Aortic Smooth Muscle Cells (RASMCs)10 µM30 minutes (pre-treatment)Inhibition of IL-1β-induced NO production.[3]
SW480 (human colon adenocarcinoma)15-30 µM24 hoursReduced colony formation in 3D culture.[2]
MIN6 (mouse pancreatic beta-cell)1 µM30 minutesEnhanced glucose-induced insulin (B600854) secretion.[4]
MIN6 (mouse pancreatic beta-cell)10 µM30-60 minutesInhibition of the second phase of glucose-induced insulin secretion.[4]
MDCK (canine kidney epithelial)10.6 µM (IC50)5 minutes (in vitro)Inhibition of DGKα in cell homogenates.[1]
THP-1 (human monocytic)8.6 µM (IC50)Not specifiedAttenuation of CCL2-evoked Ca2+ signaling.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a general method for determining the optimal incubation time of this compound by analyzing the phosphorylation of a downstream target of PKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), via western blotting.

  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and have reached 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (determined from a prior dose-response experiment).

  • Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration. Incubate the cells for a range of time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8, and 24 hours) at 37°C in a humidified CO₂ incubator.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Resolve equal amounts of protein (e.g., 20-30 µg) from each time point by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (or another relevant PKC substrate) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total MARCKS and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the point at which the ratio of the phosphorylated protein to the total protein is maximal.

Visualizations

R59949_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces This compound This compound This compound->DGK Inhibits Receptor GPCR / RTK Receptor->PLC Activates Ligand Ligand Ligand->Receptor

Caption: this compound inhibits DGK, leading to DAG accumulation and PKC activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells C 3. Dose-Response (Determine Optimal Concentration) A->C B 2. Prepare this compound Stock B->C D 4. Time-Course (Determine Optimal Incubation Time) C->D Use Optimal Concentration E 5. Cell Lysis & Protein Quantification D->E F 6. Western Blot for Downstream Markers (e.g., p-MARCKS) E->F G 7. Data Analysis & Interpretation F->G

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start No/Low Effect Observed Q1 Is Incubation Time Optimized? Start->Q1 A1 Perform Time-Course Experiment Q1->A1 No Q2 Is Concentration Sufficient? Q1->Q2 Yes A1->Q2 A2 Perform Dose-Response Experiment Q2->A2 No Q3 Is Serum Interfering? Q2->Q3 Yes A2->Q3 A3 Reduce Serum or Use Serum-Free Media Q3->A3 Yes Q4 Is the Cell Line Resistant? Q3->Q4 No A3->Q4 A4 Check DGK Isoform Expression Q4->A4 Possibly End Re-evaluate Experiment Q4->End No A4->End

Caption: Troubleshooting logic for experiments with this compound.

References

R59949 cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using R59949 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical inhibitor of diacylglycerol kinase (DGK).[1][2][3] Its primary mechanism is to block the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[4] This inhibition leads to an accumulation of intracellular DAG, which is a key second messenger that activates protein kinase C (PKC) and other signaling pathways.[5][6]

Q2: Which specific Diacylglycerol Kinase (DGK) isoforms does this compound target?

A2: this compound is considered a pan-DGK inhibitor but shows selectivity for certain isoforms. It strongly inhibits the Ca²⁺-activated type I DGK isoforms, specifically DGKα and DGKγ.[5][7][8] It moderately attenuates the activity of type II DGK δ and κ, and type V DGKθ.[7][8]

Q3: What are the known downstream cellular effects of this compound?

A3: By increasing DAG levels and activating PKC, this compound can induce a range of cellular effects, including:

  • Induction of apoptosis: In some cancer cell lines, inhibition of DGKα by this compound has been shown to increase apoptosis, as indicated by increased cleaved caspase 3 staining.[9][10]

  • Inhibition of cell growth: The compound can impair 3D cancer cell growth.[9]

  • Modulation of signaling pathways: It can lead to decreased activation of mTOR and Akt, and suppress hypoxia-inducible factor-1α (HIF-1α).[10][11]

  • Inhibition of nitric oxide (NO) production: In vascular smooth muscle cells, this compound inhibits inducible NO production by decreasing L-arginine uptake.[1][2]

Q4: What is the recommended solvent and how should this compound be stored?

A4: this compound is soluble in DMSO. For in vitro stock solutions, it can be dissolved in DMSO at concentrations up to 100 mg/mL (204.26 mM), though this may require sonication.[5] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] Stock solutions should be stored at -20°C or -80°C. For in vivo experiments, working solutions should be prepared fresh on the day of use.[5]

Q5: Why do I see different IC₅₀ values reported for this compound?

A5: The reported IC₅₀ values for this compound can vary based on the experimental context. An IC₅₀ of 300 nM has been determined in assays using isolated platelet plasma membranes with exogenous substrates.[3][5] However, in whole-cell-based assays, the effective concentrations are often in the low micromolar range (e.g., 10-30 µM).[2][9] This discrepancy is common for lipophilic compounds, which can be sequestered by serum lipids and proteins in cell culture media, reducing their effective concentration.[9]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory values of this compound reported in various studies.

ParameterValueContext / Cell TypeReference
IC₅₀ (pan-DGK) 300 nMIsolated platelet plasma membranes[3][5][6]
IC₅₀ (DGKα) 18 µMIn vitro kinase assay[7]
Half-maximal Conc. 8.6 µMAttenuation of CCL2-evoked Ca²⁺ signaling in THP-1 monocytes[5][6]
Effective Conc. 10 µMInhibition of IL-1β-induced nitric oxide production in rat aortic smooth muscle cells[1][2]
Effective Conc. 10 µMRestoration of apoptosis in T cells from XLP-1 patients[12]
Effective Conc. 15-30 µMReduction of total DGK activity in SW480 colon cancer cells[9]

Troubleshooting Guide for Cytotoxicity & Cell Viability Assays

Q: I am not observing any cytotoxic or anti-proliferative effect after treating my cells with this compound. What could be the cause?

A: This is a common issue that can arise from several factors.

  • Sub-optimal Concentration: The effective concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.

  • Serum Sequestration: this compound is lipophilic and can be sequestered by albumin and other lipids in fetal bovine serum (FBS), reducing its bioavailability.[9] Consider reducing the serum concentration or, for short-term treatments (e.g., < 6 hours), performing the experiment in serum-free media.

  • Compound Instability: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your DMSO stock.

  • Cell Line Resistance: The signaling pathways affected by DGK inhibition may not be critical for survival in your specific cell line. Research whether your cells rely on the DAG/PKC or PI3K/Akt/mTOR pathways for proliferation and survival.[10]

Q: My results for cell viability are highly variable between experiments. How can I improve reproducibility?

A: Lack of reproducibility is often due to minor variations in experimental protocol.

  • Inconsistent Cell Seeding: Ensure that cells are seeded evenly across the plate and are in a logarithmic growth phase at the time of treatment. Small differences in starting cell number can lead to large variations at the endpoint.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is typically below 0.5%.

  • Assay Incubation Time: For endpoint assays like MTT, ensure the incubation time with the reagent is precisely controlled and consistent for all plates.

  • Compound Distribution: After adding this compound to the wells, ensure it is mixed thoroughly but gently, for example, by gently rocking the plate in a cross pattern.

Q: My assay background is high in the control wells treated only with this compound (no cells). Why is this happening?

A: This suggests that this compound is directly interfering with your assay chemistry.

  • Assay Reagent Interaction: Some compounds can chemically react with assay reagents. For example, a reducing compound can convert tetrazolium salts (like MTT, MTS) to formazan (B1609692) non-enzymatically. To test for this, run a control plate with media, this compound at your highest concentration, and the assay reagent (without cells). If you see a signal, you will need to subtract this background from your experimental wells or switch to a different assay principle (e.g., an ATP-based assay like CellTiter-Glo).[13]

  • Contamination: Microbial contamination can also lead to high background signals. Visually inspect your cultures for any signs of contamination before and during the experiment.

Q: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

A: Distinguishing between different cell death modalities requires specific assays. While this compound has been shown to induce apoptosis[9], the ultimate cell fate can be context-dependent.

  • Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method. A flow cytometry-based assay using Annexin V (to detect phosphatidylserine (B164497) externalization in early apoptosis) and a viability dye like PI or 7-AAD (to detect loss of membrane integrity in late apoptotic and necrotic cells) will allow you to quantify the different cell populations.

  • Caspase Activity Assays: Use a luminogenic or fluorogenic substrate to measure the activity of key executioner caspases like caspase-3 and caspase-7. An increase in activity is a hallmark of apoptosis.

  • LDH Release Assay: To specifically measure necrosis (or late apoptosis), you can quantify the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of membrane integrity, into the culture supernatant.[13]

Visualizations

Signaling Pathway of this compound

R59949_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Generates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC PKC DAG->PKC Activates PLC PLC PLC->PIP2 Cleaves GPCR GPCR/ RTK GPCR->PLC Activates This compound This compound This compound->DGK Inhibits PA Phosphatidic Acid (PA) DGK->PA Produces PI3K_Akt PI3K/Akt/mTOR Pathway PA->PI3K_Akt HIF1a HIF-1α Stabilization PA->HIF1a Downstream Downstream Signaling PKC->Downstream

Caption: this compound inhibits DGK, causing DAG accumulation and subsequent PKC activation.

Experimental Workflow for a Cell Viability Assay

Assay_Workflow start Start seed 1. Seed cells in a multi-well plate start->seed adhere 2. Allow cells to adhere (12-24 hours) seed->adhere treat 3. Treat with this compound (Dose-response & Vehicle) adhere->treat incubate 4. Incubate for desired duration (e.g., 24-72h) treat->incubate assay 5. Add viability reagent (e.g., MTT, MTS, AlamarBlue) incubate->assay measure 6. Incubate and measure signal (Absorbance/Fluorescence) assay->measure analyze 7. Analyze Data (Normalize to vehicle control) measure->analyze end End analyze->end

Caption: Standard workflow for assessing this compound's effect on cell viability.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Flowchart start Observation: Unexpected Results no_effect No Cytotoxic Effect start->no_effect high_variability High Variability start->high_variability high_background High Background (No-Cell Control) start->high_background sol_conc Action: Perform dose- response (e.g., 1-50 µM) no_effect->sol_conc Cause: Sub-optimal concentration? sol_serum Action: Reduce serum or use serum-free media for acute treatment no_effect->sol_serum Cause: Serum sequestration? sol_stock Action: Prepare fresh compound stock no_effect->sol_stock Cause: Compound degradation? sol_seeding Action: Standardize cell seeding density and technique high_variability->sol_seeding Cause: Inconsistent cell number? sol_dmso Action: Ensure final DMSO % is consistent and <0.5% high_variability->sol_dmso Cause: Variable vehicle effect? sol_time Action: Standardize all incubation times precisely high_variability->sol_time Cause: Inconsistent timing? sol_interference Action: Run 'compound + media + reagent' control. Subtract background. high_background->sol_interference Cause: Compound interference? sol_contam Action: Check cultures for microbial contamination high_background->sol_contam Cause: Contamination?

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 12-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the desired concentration of this compound and a vehicle control for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the floating cells (from the culture medium) and the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Support Center: Overcoming Poor Pharmacokinetics of R59949 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo use of R59949, a potent diacylglycerol kinase (DGK) inhibitor. The content focuses on strategies to overcome its inherent poor pharmacokinetic properties, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pan-inhibitor of diacylglycerol kinases (DGKs), with an IC50 of approximately 300 nM.[1] It exhibits strong inhibitory activity against type I DGK isoforms α and γ, and moderate inhibition of type II DGK isoforms δ and κ.[2] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, which in turn activates protein kinase C (PKC) and other DAG-effector proteins, modulating various downstream signaling pathways.[1]

Q2: Why is the in vivo use of this compound challenging?

The primary challenge in using this compound for in vivo studies lies in its poor pharmacokinetic profile. It is characterized by a short half-life and low oral bioavailability, which has historically hindered its clinical application.[3] These properties can lead to suboptimal drug exposure at the target site and variability in experimental results.

Q3: How can the poor aqueous solubility of this compound be addressed for in vivo administration?

Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo delivery. Formulations using a combination of solvents are necessary to achieve a clear and stable solution for administration. Commonly used vehicles include mixtures of DMSO, polyethylene (B3416737) glycol (PEG300), Tween 80, and water, or a combination of DMSO and corn oil. It is crucial to prepare these formulations fresh on the day of use.

Q4: What are the known downstream signaling effects of this compound in in vivo models?

In a mouse model of oxygen-induced retinopathy, this compound has been shown to upregulate the expression of prolyl hydroxylase 2 (PHD2) and downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). This suggests that this compound can suppress retinal neovascularization through the PHD2/HIF-1α/VEGF pathway.

Q5: Are there alternative DGK inhibitors with improved pharmacokinetic profiles?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation preparation. This compound has poor aqueous solubility. The order of solvent addition and thorough mixing at each step is critical.Follow the detailed formulation protocols precisely. Ensure the initial stock solution in DMSO is clear before adding co-solvents. Gentle warming and sonication can aid dissolution, but the final solution should be clear before administration.
High variability in experimental outcomes between animals. This is likely due to inconsistent drug exposure resulting from poor bioavailability and rapid clearance. The formulation may not be stable or administered consistently.Prepare the formulation fresh for each experiment and ensure a homogenous solution. Use a consistent administration technique (e.g., injection speed and volume). Consider using a formulation known to improve stability and absorption, such as the DMSO/PEG300/Tween 80/ddH2O mixture.
Lack of a discernible in vivo effect at previously reported concentrations. Suboptimal drug exposure at the target tissue due to poor pharmacokinetics. The chosen dose may be too low to compensate for rapid metabolism and clearance.Increase the dose of this compound. Alternatively, consider more frequent administration to maintain therapeutic concentrations. Ensure the chosen formulation is optimized for the route of administration to maximize bioavailability.
Toxicity observed in animals following administration. The vehicle, particularly at high concentrations of DMSO, can cause toxicity. The dose of this compound may also be too high.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. If using a DMSO-based formulation, ensure the final concentration of DMSO is minimized. For intraperitoneal injections, be aware that DMSO can be highly toxic.

Quantitative Data

In Vitro Potency of this compound
TargetIC50
Diacylglycerol Kinase (DGK)300 nM
Comparative In Vivo Pharmacokinetic Parameters of Newer DGKα Inhibitors in Mice
CompoundDosing RouteDose (mg/kg)CL (mL/min/kg)AUC (ng·h/mL)F (%)
Compound 1 IV0.527113335
PO5
Compound 13 IV0.510614875
PO5
Compound 16 IV0.55.81210882
PO5

CL: Clearance; AUC: Area under the curve; F: Oral Bioavailability

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration (Parenteral Injection)

This protocol describes the preparation of a vehicle suitable for intraperitoneal or subcutaneous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile double-distilled water (ddH2O) or saline

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of fresh DMSO. Ensure the solution is completely clear. Gentle warming or sonication may be used if necessary.

  • In a separate sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the DMSO solution. A common ratio is 1:8 (e.g., for every 50 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture. A common ratio relative to the DMSO stock is 1:1 (e.g., 50 µL of Tween 80). Mix until the solution is clear.

  • Finally, add sterile ddH2O or saline to reach the final desired volume and concentration. A common ratio of ddH2O to the total volume is 50% (e.g., 500 µL of ddH2O for a final volume of 1 mL).

  • The final vehicle composition would be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Use the formulation immediately after preparation. Do not store.

Protocol 2: Formulation of this compound in Corn Oil (Oral or Subcutaneous)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the solution is clear.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add corn oil to the DMSO solution to achieve the final desired concentration. A common final vehicle composition is 10% DMSO and 90% corn oil.

  • Mix thoroughly until a clear solution is obtained.

  • This formulation is suitable for oral gavage or subcutaneous injection.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol is adapted from a study using this compound in a mouse xenograft model.

Animal Model:

  • Female athymic nude mice

  • SW480 human colon adenocarcinoma cells for subcutaneous implantation

Procedure:

  • Inject 1 x 10^6 SW480 cells subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a volume of approximately 150 mm³.

  • Prepare the this compound formulation for subcutaneous administration (refer to Protocol 1 or 2). A dose of 10 mg/kg has been used previously.

  • Administer this compound subcutaneously every 48 hours for a total of 10 days.

  • Monitor tumor volume and body weight of the mice throughout the treatment period.

  • Sacrifice the mice 48 hours after the final dose and excise the tumors for further analysis.

Visualizations

Signaling Pathways and Experimental Workflow

R59949_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_inhibition Inhibition cluster_downstream Downstream Effects PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG generates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PKC PKC DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Modulation of Downstream Signaling PA->Downstream PKC->Downstream This compound This compound This compound->DGK inhibits

Caption: this compound inhibits DGK, leading to DAG accumulation and altered downstream signaling.

PHD2_HIF1a_VEGF_Pathway This compound This compound PHD2 PHD2 This compound->PHD2 upregulates HIF1a HIF-1α PHD2->HIF1a promotes degradation of VEGF VEGF HIF1a->VEGF induces expression of Neovascularization Retinal Neovascularization VEGF->Neovascularization promotes InVivo_Formulation_Workflow start Start: This compound Powder dissolve_dmso Dissolve in anhydrous DMSO start->dissolve_dmso clear_stock Clear Stock Solution dissolve_dmso->clear_stock add_peg Add PEG300 & Mix clear_stock->add_peg add_tween Add Tween 80 & Mix add_peg->add_tween add_water Add ddH2O/Saline & Mix add_tween->add_water final_formulation Final Formulation (Injectable) add_water->final_formulation inject Administer to Animal Model final_formulation->inject

References

Technical Support Center: Minimizing R59949 Off-Target Effects on PKC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the diacylglycerol kinase (DGK) inhibitor R59949 while minimizing its off-target effects on Protein Kinase C (PKC) isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pan-inhibitor of diacylglycerol kinases (DGKs), with a reported IC50 of approximately 300 nM for DGKα.[1][2] It strongly inhibits type I DGK isoforms (α and γ) and shows moderate inhibition of type II DGK isoforms (θ and κ).[1][2][3] By inhibiting DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid, leading to an intracellular accumulation of DAG.[1][2]

Q2: How does this compound cause off-target effects on PKC isoforms?

The primary off-target effect of this compound on PKC isoforms is indirect activation. Diacylglycerol (DAG) is a crucial endogenous activator of conventional (cPKC) and novel (nPKC) PKC isoforms. By increasing the cellular levels of DAG, this compound consequently enhances the activity of these PKC isoforms.[1][2]

Q3: Are there direct inhibitory or binding data (IC50/EC50) for this compound on specific PKC isoforms?

Currently, there is a lack of publicly available data on the direct binding affinity or inhibitory/activatory concentrations (IC50/EC50 values) of this compound on isolated PKC isoforms. The primary mechanism of its effect on PKC is understood to be indirect, through the elevation of DAG levels.

Q4: At what concentrations are the off-target effects on PKC likely to be observed?

The concentration at which PKC-mediated off-target effects are observed can vary depending on the cell type and the specific signaling pathway being investigated. In THP-1 monocytes, this compound was observed to attenuate CCL2-evoked Ca2+ signaling with a half-maximal concentration of 8.6 μM.[1][2] In MIN6 pancreatic β-cells, a concentration of 1 μM this compound enhanced glucose-induced [Ca2+]i oscillations in a PKC-dependent manner, whereas a higher concentration of 10 μM suppressed these oscillations through a PKC-independent mechanism. These findings suggest that PKC-related off-target effects can occur within the 1-10 μM range in cellular assays.

Quantitative Data

Table 1: this compound Inhibitory Potency against Diacylglycerol Kinase (DGK) Isoforms

Target IsoformIC50Notes
DGKα~300 nMStrong inhibition.[1][2][4]
DGKγStrongly InhibitedType I DGK isoform.[1][2][5]
DGKδModerately InhibitedType II DGK isoform.[5]
DGKκModerately InhibitedType II DGK isoform.[1][2][5]
DGKθModerately InhibitedType II DGK isoform.[1][2]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line / SystemObserved EffectEffective ConcentrationImplied PKC InvolvementReference
THP-1 monocytesAttenuation of CCL2-evoked Ca2+ signaling8.6 μM (EC50)Yes[1][2]
MIN6 pancreatic β-cellsEnhanced glucose-induced [Ca2+]i oscillation1 μMYes
MIN6 pancreatic β-cellsSuppression of glucose-induced [Ca2+]i oscillation10 μMNo
Rat Aortic Smooth Muscle CellsInhibition of IL-1β-induced NO production10 μMNot specified[3]
MDCK cellsGeneral cellular effect10.6 μM (IC50)Not specified[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of PKC Isoform Translocation

This protocol allows for the semi-quantitative assessment of PKC activation by observing the translocation of PKC isoforms from the cytosol to the membrane fraction upon treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Subcellular fractionation kit (optional, for more precise separation)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the PKC isoform of interest (and loading controls like Na+/K+-ATPase for membrane fraction and GAPDH for cytosolic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for a specified time. Include a positive control such as Phorbol 12-myristate 13-acetate (PMA).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells and separate the cytosolic and membrane fractions. This can be achieved through differential centrifugation or by using a commercial subcellular fractionation kit.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for each sample.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform in this compound-treated cells compared to the control indicates activation and translocation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant inhibition of DGK activity at expected concentrations. 1. This compound degradation. 2. Incorrect concentration calculation. 3. Cell line expresses this compound-insensitive DGK isoforms.1. Use freshly prepared this compound solution. 2. Verify stock concentration and dilution calculations. 3. Profile the DGK isoform expression in your cell line.
High degree of PKC activation at low this compound concentrations. 1. Cell line is highly sensitive to changes in DAG levels. 2. The specific PKC isoforms expressed are highly responsive to DAG.1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Identify the expressed PKC isoforms and consider using a more specific DGK inhibitor if available.
Inconsistent results between experiments. 1. Variability in cell density or passage number. 2. Inconsistent incubation times with this compound. 3. Degradation of this compound stock solution.1. Maintain consistent cell culture conditions. 2. Ensure precise timing for all experimental steps. 3. Aliquot and store the this compound stock solution properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Observed phenotype is not consistent with known DGK inhibition effects. 1. The phenotype is mediated by off-target PKC activation. 2. This compound has other, uncharacterized off-target effects.1. Use a PKC inhibitor (e.g., Gö6983) in combination with this compound to see if the phenotype is reversed. 2. Consider performing a broader kinase selectivity screen for this compound.

Visualizations

cluster_upstream Upstream Signaling cluster_inhibition This compound Action cluster_downstream Downstream Effects GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates This compound This compound DGK DGK This compound->DGK Inhibits PA Phosphatidic Acid DGK->PA Produces DAG->DGK Substrate PKC PKC Isoforms DAG->PKC Activates (Off-Target Effect) Downstream Downstream Signaling PKC->Downstream Phosphorylates

Figure 1: Signaling pathway showing the mechanism of this compound action and its off-target activation of PKC isoforms.

start Start: Experiment with this compound treat Treat cells with this compound (and controls: Vehicle, PMA) start->treat lyse Cell Lysis & Subcellular Fractionation (Cytosol vs. Membrane) treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with PKC isoform-specific antibody transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Analyze PKC translocation (Membrane/Cytosol ratio) detect->analyze end End: Assess PKC Activation analyze->end

Figure 2: Experimental workflow for assessing this compound-induced PKC isoform translocation via Western Blot.

issue Unexpected Phenotype Observed is_pkc_mediated Is the phenotype PKC-mediated? issue->is_pkc_mediated use_pkc_inhibitor Co-treat with a broad-spectrum PKC inhibitor (e.g., Gö6983) is_pkc_mediated->use_pkc_inhibitor phenotype_reversed Phenotype reversed? use_pkc_inhibitor->phenotype_reversed on_target Conclusion: Phenotype is likely PKC-dependent (off-target) phenotype_reversed->on_target Yes off_target_other Conclusion: Phenotype is likely due to another off-target or on-target DGK effect phenotype_reversed->off_target_other No other_controls Consider other controls: - Use structurally different DGK inhibitor - Kinome screen off_target_other->other_controls

Figure 3: Logical workflow for troubleshooting unexpected phenotypes when using this compound.

References

Validation & Comparative

A Comparative Guide to DGK Inhibitors: R59949 vs. R59022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used Diacylglycerol Kinase (DGK) inhibitors, R59949 and R59022. DGKs are critical enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in cellular signaling. The inhibition of DGKs can lead to an accumulation of DAG, a key second messenger that activates Protein Kinase C (PKC) and other signaling pathways. Understanding the nuances between this compound and R59022 is vital for designing and interpreting experiments in cancer research, immunology, and other fields where DGK signaling is a therapeutic target.

Performance Comparison

This compound and R59022 are structurally related small molecule inhibitors of DGK. While both are effective at inhibiting DGK activity, they exhibit differences in potency and selectivity across the ten known DGK isozymes. The half-maximal inhibitory concentration (IC50) values for these compounds can vary significantly depending on the experimental conditions, such as the source of the enzyme and the assay format used.

A key study comprehensively evaluated the selectivity of both inhibitors against all ten DGK isozymes, revealing distinct profiles. This compound demonstrates strong inhibition of type I DGKs (α and γ) and moderate inhibition of type II DGKs (δ and κ). In contrast, R59022 strongly inhibits type I DGKα and moderately attenuates the activity of type III DGKε and type V DGKθ.[1][2]

It is important to note that both compounds have been reported to have off-target effects, including activity as serotonin (B10506) receptor antagonists.[3]

Quantitative Data Summary

The following tables summarize the reported IC50 values and the selectivity profiles of this compound and R59022.

Table 1: IC50 Values for DGKα

InhibitorIC50 (DGKα)Assay ConditionsReference
This compound18 µMNon-radioactive assay with overexpressed DGKα in COS-7 cell lysates[1]
This compound300 nMIsolated platelet membranes with exogenous diacylglycerol[4]
R5902225 µMNon-radioactive assay with overexpressed DGKα in COS-7 cell lysates[1]
R590222.8 µMHuman red blood cell membranes with endogenous diacylglycerol
R590223.8 µMIntact platelets with exogenous 1-oleoyl-2-acetyl-glycerol (OAG)

Table 2: Selectivity Profile Across DGK Isozymes [1][2]

DGK Isozyme (Type)This compound InhibitionR59022 Inhibition
α (I) StrongStrong
β (I) --
γ (I) Strong-
δ (II) Moderate-
ε (III) -Moderate
ζ (IV) --
η (II) --
θ (V) ModerateModerate
ι (IV) --
κ (II) Moderate-

(-) indicates no significant inhibition observed.

Signaling Pathway and Inhibitor Mechanism

DGK plays a pivotal role in attenuating DAG-mediated signaling. By converting DAG to PA, DGK reduces the pool of DAG available to activate downstream effectors like PKC. This compound and R59022 inhibit this process, leading to sustained DAG levels and prolonged activation of PKC and other DAG-responsive pathways. This compound is suggested to inhibit DGKα by binding to its catalytic domain.[5]

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors DGK Inhibitors PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG generates DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Downstream Signaling PKC->Downstream This compound This compound This compound->DGK inhibit R59022 R59022 R59022->DGK inhibit Receptor Receptor Activation Receptor->PLC

DGK signaling pathway and points of inhibition by this compound and R59022.

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate and compare the performance of this compound and R59022.

In Vitro DGK Inhibition Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, two-step DGK assay system.[2]

Objective: To determine the IC50 values of this compound and R59022 against specific DGK isozymes.

Materials:

  • Recombinant human DGK isozymes

  • Diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and R59022 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the DGK enzyme, substrate, and the inhibitor (or vehicle control).

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) start->prepare_reagents setup_reaction Set up Kinase Reaction in Plate prepare_reagents->setup_reaction initiate_reaction Initiate Reaction with ATP (Incubate) setup_reaction->initiate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate) initiate_reaction->stop_reaction detect_signal Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent, Incubate) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro DGK inhibition assay using ADP-Glo™.
Cell-Based Assay: Western Blot for PKC Pathway Activation

Objective: To assess the effect of this compound and R59022 on the activation of the PKC signaling pathway in intact cells.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells, HEK293T)

  • Cell culture medium and supplements

  • This compound and R59022

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or a relevant agonist for your cell type)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired density. Treat cells with various concentrations of this compound, R59022, or vehicle control for a specified time. A positive control with a known PKC activator (e.g., PMA) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or total PKC).

Conclusion

Both this compound and R59022 are valuable tools for studying the role of DGK in various biological processes. This compound appears to be a more potent inhibitor for DGKα in certain assay systems and exhibits a broader selectivity profile, inhibiting both type I and type II DGK isozymes. R59022, while also a potent DGKα inhibitor, shows a different selectivity pattern, targeting type I, III, and V isozymes. The choice between these two inhibitors should be guided by the specific DGK isozymes of interest in the experimental system and a careful consideration of their potential off-target effects. The provided protocols offer a starting point for researchers to quantitatively compare the efficacy of these inhibitors in their specific models.

References

Validating R59949 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R59949, a diacylglycerol kinase (DGK) inhibitor, with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to enable researchers to effectively evaluate and reproduce findings related to this compound's target engagement in a cellular context.

This compound: Mechanism of Action and Biological Effects

This compound is a pan-diacylglycerol kinase (DGK) inhibitor with a reported IC50 of 300 nM.[1][2] It functions by inhibiting the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of cellular DAG, a critical second messenger that activates protein kinase C (PKC) isoforms.[2] this compound exhibits a strong inhibitory effect on type I DGK isoforms α and γ, with moderate inhibition of type II DGK isoforms θ and κ.[2] The inhibition of DGK by this compound has been shown to influence a variety of cellular processes, including the inhibition of inducible nitric oxide (NO) production, modulation of calcium signaling, and regulation of the HIF-1α pathway.[1][2][3]

Comparative Analysis of DGK Inhibitors

The selection of a suitable DGK inhibitor is critical for targeted research. This section provides a comparative overview of this compound and another widely used DGK inhibitor, R59022.

Inhibitor Target DGK Isoforms (In Vitro) IC50 (DGKα) Cellular Activity (Example)
This compound Strongly inhibits DGKα and DGKγ; moderately inhibits DGKδ and DGKκ.[4]~18 µM[4]Attenuates CCL2-evoked Ca2+ signaling in THP-1 monocytes with an EC50 of 8.6 μM.[2][5]
R59022 Strongly inhibits DGKα; moderately inhibits DGKε and DGKθ.[4]~25 µM[4]Known to inhibit DGKα in cultured cells and activate PKC.[6]
CU-3 Selective inhibitor of DGKα.0.6 µMInduces apoptosis in cancer cells.[7]
Ritanserin Inhibits DGKα.15.1 µMAlso a serotonin (B10506) receptor antagonist.[6]

Signaling Pathway of this compound

The primary mechanism of this compound involves the inhibition of DGK, leading to the accumulation of DAG and subsequent activation of PKC. This initiates a cascade of downstream signaling events. The product of the DGK reaction, PA, also has its own signaling roles, including the activation of the mTOR pathway.

R59949_Signaling_Pathway cluster_upstream Upstream Activation cluster_target Target Inhibition cluster_downstream Downstream Signaling GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates DGK DGK DAG->DGK Substrate PKC PKC DAG->PKC Activates PA PA DGK->PA Produces This compound This compound This compound->DGK Inhibits Downstream_PKC PKC Substrates (e.g., MARCKS) PKC->Downstream_PKC Phosphorylates mTOR mTOR PA->mTOR Activates Raf Raf PA->Raf Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) Downstream_PKC->Cellular_Responses mTOR->Cellular_Responses Raf->Cellular_Responses

This compound inhibits DGK, leading to DAG accumulation and subsequent activation of downstream signaling pathways.

Experimental Protocols

This section provides detailed protocols for key experiments to validate the target engagement of this compound in cells.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This fluorometric assay measures DGK activity by a coupled enzymatic reaction.

Materials:

  • DGK Kinase Activity Assay Kit (e.g., from Arigo Biolaboratories or Cell Biolabs)[8][9]

  • Recombinant DGK enzyme

  • This compound and other test compounds

  • 96-well black microtiter plate

  • Plate reader with fluorescence capabilities (Ex/Em = 530-560/585-595 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[8][9]

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of the DAG substrate to each well.

    • Add 10 µL of Kinase Buffer.

    • Add 10 µL of the recombinant DGK enzyme.

    • Add 10 µL of this compound or other inhibitors at desired concentrations (use DMSO as a vehicle control).

  • Kinase Reaction: Incubate the plate at 37°C for 30 minutes.[8]

  • Lipase Reaction:

    • Transfer 20 µL of the reaction mixture to a new black 96-well plate.

    • Add 40 µL of Lipase Solution to each well.

    • Incubate at 37°C for 30 minutes.[8]

  • Detection:

    • Prepare the Detection Enzyme Mixture according to the kit protocol.

    • Add the Detection Enzyme Mixture to each well.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of DGK inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

CETSA_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat cells with this compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Heating 3. Heat cells at various temperatures Compound_Treatment->Heating Cell_Lysis 4. Lyse cells Heating->Cell_Lysis Centrifugation 5. Centrifuge to separate soluble and precipitated proteins Cell_Lysis->Centrifugation Protein_Quantification 6. Quantify soluble protein Centrifugation->Protein_Quantification Western_Blot 7. Analyze by Western Blot for DGK protein Protein_Quantification->Western_Blot

A generalized workflow for performing a Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of PKC Pathway Activation

This protocol details the detection of phosphorylated downstream targets of PKC, indicating its activation upon DGK inhibition by this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon this compound treatment.

References

A Comparative Guide to PKC Activators: R59949 versus Phorbol 12-Myristate 13-Acetate (PMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used Protein Kinase C (PKC) activators, R59949 and Phorbol (B1677699) 12-myristate 13-acetate (PMA). We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in the selection of the appropriate tool for your research needs.

Introduction to Protein Kinase C and its Activators

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically dependent on the presence of diacylglycerol (DAG) and, for conventional isoforms, calcium.

PMA , a phorbol ester, is a potent and direct activator of conventional and novel PKC isoforms. It mimics the action of the endogenous second messenger DAG, binding to the C1 domain of PKC and inducing its translocation to the cell membrane and subsequent activation. Due to its high potency and direct mode of action, PMA is extensively used as a research tool to study PKC-dependent cellular processes.

This compound , in contrast, is an indirect PKC activator. It functions as a diacylglycerol kinase (DGK) inhibitor. DGKs are enzymes that phosphorylate DAG to phosphatidic acid, thereby terminating DAG-mediated signaling. By inhibiting DGK, this compound leads to an accumulation of endogenous DAG, which in turn activates PKC. This indirect mechanism of action offers a different approach to studying PKC signaling, potentially reflecting a more physiologically relevant activation process.

Comparative Analysis: this compound vs. PMA

The choice between this compound and PMA as a PKC activator depends on the specific experimental goals. PMA provides a strong, direct, and often sustained activation of PKC, while this compound offers a more nuanced, indirect activation by modulating the levels of an endogenous signaling molecule.

Mechanism of Action

As illustrated in the signaling pathway diagrams below, the fundamental difference between this compound and PMA lies in their point of intervention in the PKC signaling cascade.

cluster_this compound This compound Signaling Pathway GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC_inactive Inactive PKC DAG->PKC_inactive activates PA Phosphatidic Acid DGK->PA This compound This compound This compound->DGK inhibits PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream

Caption: this compound indirectly activates PKC by inhibiting DGK.

cluster_PMA PMA Signaling Pathway PMA PMA PKC_inactive Inactive PKC PMA->PKC_inactive directly activates (mimics DAG) PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream

Caption: PMA directly activates PKC by mimicking diacylglycerol.
Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and PMA based on available experimental data. It is important to note that the potency of this compound is typically reported as its inhibitory concentration for DGK, while its effect on PKC activation is a downstream consequence and can vary depending on the cellular context and the basal rate of DAG production.

ParameterThis compoundPMA (Phorbol 12-myristate 13-acetate)References
Target Diacylglycerol Kinase (DGK)Protein Kinase C (PKC)[1]
Mechanism of PKC Activation Indirect: Inhibits DGK, leading to accumulation of endogenous DAGDirect: Mimics DAG and binds to the C1 domain of PKC[1]
Potency (IC50/EC50) IC50 for DGK ≈ 300 nMEC50 for PKC translocation ≈ 30-40 nM[1][2]
Cellular Concentration for Effect Typically in the µM range (e.g., 1-10 µM)Typically in the nM range (e.g., 10-100 nM)[3][4]
PKC Isoform Selectivity Dependent on the specific DGK isoforms inhibited and the resulting DAG pool. Primarily affects conventional and novel PKCs.Activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][5]
Duration of Action Can be more transient, depending on the cellular machinery for DAG removal.Can induce prolonged activation of PKC.[4][6]

Experimental Protocols

To facilitate a direct comparison of this compound and PMA in your experimental system, we provide the following detailed protocols for key assays.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and PMA on PKC activation and downstream signaling.

cluster_workflow Experimental Workflow for Comparing PKC Activators start Start: Cell Culture treatment Treatment: - Vehicle Control - this compound (dose-response) - PMA (dose-response) start->treatment harvest Cell Harvest & Lysis treatment->harvest assay Choose Assay harvest->assay kinase_assay In Vitro Kinase Assay (e.g., radioactive or ELISA-based) assay->kinase_assay Biochemical western_blot Western Blot Analysis (e.g., for p-MARCKS, p-ERK) assay->western_blot Molecular cellular_assay Cellular Assay (e.g., translocation, functional response) assay->cellular_assay Functional data_analysis Data Analysis & Comparison kinase_assay->data_analysis western_blot->data_analysis cellular_assay->data_analysis end End: Conclusion data_analysis->end

Caption: A generalized workflow for comparing PKC activators.
In Vitro PKC Kinase Assay (Radioactive)

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.

Materials:

  • Purified or immunoprecipitated PKC

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol, or PMA)

  • This compound and PMA stock solutions

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add assay buffer, PKC enzyme, and the PKC substrate peptide.

  • Add the desired concentrations of this compound, PMA, or vehicle control.

  • Add the lipid activator solution (if not using PMA as the activator). For this compound, endogenous DAG will be the activator.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Transfer the washed papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity of PKC and compare the effects of this compound and PMA.[7][8]

Western Blot Analysis for Downstream PKC Substrates

This method assesses PKC activation by detecting the phosphorylation of its downstream targets. Myristoylated alanine-rich C-kinase substrate (MARCKS) is a well-known and abundant PKC substrate.

Materials:

  • Cell culture reagents

  • This compound and PMA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat cells with various concentrations of this compound, PMA, or vehicle for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein signal to the total protein signal to determine the fold change in phosphorylation.[9][10][11]

Cellular Assay: PKC Translocation

PKC activation involves its translocation from the cytosol to the cell membrane. This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.

Materials:

  • Cells grown on coverslips or in culture dishes

  • This compound and PMA

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a specific PKC isoform

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure (Immunofluorescence):

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with this compound, PMA, or vehicle for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary anti-PKC antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on slides and visualize the subcellular localization of PKC using a fluorescence microscope.

Conclusion

Both this compound and PMA are valuable tools for studying PKC signaling. PMA serves as a potent, direct activator, ideal for inducing a strong and sustained PKC response. This compound, by inhibiting DGK, provides a more subtle and indirect method of PKC activation that relies on the modulation of endogenous DAG levels. The choice between these two compounds should be guided by the specific research question and the desired mode of PKC activation. The experimental protocols provided in this guide offer a framework for directly comparing their effects and elucidating the intricate role of PKC in your biological system of interest.

References

R59949 Kinase Inhibitor Profile: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive analysis of the cross-reactivity of R59949, a widely used diacylglycerol kinase (DGK) inhibitor.

This compound is a potent, cell-permeable inhibitor of diacylglycerol kinases, a family of enzymes that play a crucial role in lipid signaling pathways. By converting diacylglycerol (DAG) to phosphatidic acid, DGKs regulate the levels of these two important second messengers, thereby influencing a multitude of cellular processes. While this compound is recognized as a pan-DGK inhibitor, its activity against other kinase families is not extensively documented in publicly available literature. This guide summarizes the known selectivity of this compound among DGK isozymes and discusses its notable off-target effects.

Selectivity Profile of this compound Against Diacylglycerol Kinase Isozymes

This compound exhibits differential inhibitory activity across the various isozymes of diacylglycerol kinase. It is a strong inhibitor of type I DGKs and shows moderate activity against type II DGKs. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against different DGK isozymes. It is important to note that different experimental conditions may contribute to variations in reported IC50 values.

Target KinaseKinase TypeIC50Notes
DGKα Type I~300 nM[1][2], 18 µM[3]Potent inhibition. The discrepancy in reported IC50 values may be due to different assay conditions.
DGKγ Type IStrong Inhibition[1][2]Potently inhibited, similar to DGKα.
DGKδ Type IIModerate Inhibition[4]Moderately attenuated by this compound.
DGKθ Type IIModerate Inhibition[1][2]Moderately attenuated by this compound.
DGKκ Type IIModerate Inhibition[1][2]Moderately attenuated by this compound.

Cross-Reactivity with Other Kinase Families

Notable Off-Target Effects: Activation of Protein Kinase C (PKC)

A significant off-target effect of this compound is the indirect activation of Protein Kinase C (PKC).[1][2] By inhibiting DGK, this compound leads to an accumulation of its substrate, diacylglycerol (DAG). DAG is a key endogenous activator of conventional and novel PKC isozymes. This accumulation of DAG results in the potentiation of PKC signaling. Researchers using this compound should be aware of this downstream consequence and design appropriate controls to dissect the effects of DGK inhibition versus PKC activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its kinase inhibitory activity.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces Downstream_PKC Downstream PKC Substrates PKC->Downstream_PKC Phosphorylates This compound This compound This compound->DGK Inhibits Receptor GPCR / RTK Receptor->PLC Activates

Figure 1. Signaling pathway showing the action of this compound.

start Start reagents Prepare Assay Components: - Purified Kinase (e.g., DGK) - Substrate (e.g., DAG) - ATP ([γ-32P]ATP or unlabeled) - this compound (various concentrations) start->reagents incubation Incubate Components at 37°C reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Kinase Activity stop_reaction->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for determining kinase inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of kinase inhibition. Below are methodologies adapted from published studies for determining the inhibitory effect of this compound on diacylglycerol kinase activity.

In Vitro Diacylglycerol Kinase Inhibition Assay (Non-Radioactive)

This protocol is based on a non-radioactive, two-step assay system.[4]

1. Reagents and Materials:

  • Purified recombinant DGK isozymes

  • This compound (dissolved in DMSO)

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 100 µM CaCl2)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well white opaque microplates

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Add 5 µL of the diluted this compound or control to the wells of the 96-well plate.

  • Add 5 µL of the purified DGK isozyme to each well.

  • Prepare the substrate solution containing DAG and ATP in the assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of PKC Activation

This protocol outlines a general method to measure the indirect activation of PKC by this compound in a cellular context.

1. Reagents and Materials:

  • Cell line of interest

  • This compound (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Antibodies: Primary antibody against phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody) and a suitable secondary antibody.

  • Western blotting reagents and equipment.

2. Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or a positive control (PMA) for a specified time. Include a DMSO-only control.

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Perform SDS-PAGE to separate the proteins from the cell lysates.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated PKC substrate.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative increase in PKC substrate phosphorylation as an indicator of PKC activation.

References

A Comparative Analysis of R59949 and siRNA Knockdown for Diacylglycerol Kinase (DGK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Method for DGK Inhibition

In the intricate world of cellular signaling, diacylglycerol kinases (DGKs) play a pivotal role by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction terminates DAG-mediated signaling while initiating PA-dependent pathways, making DGKs attractive therapeutic targets. For researchers aiming to investigate the function of DGKs, two primary methods of inhibition are widely employed: the small molecule inhibitor R59949 and small interfering RNA (siRNA) mediated gene knockdown. This guide provides a comprehensive and objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. siRNA Knockdown of DGK

FeatureThis compound (Pharmacological Inhibition)siRNA (Genetic Knockdown)
Mechanism of Action Allosteric inhibition of DGK activity by binding to the catalytic domain, preventing the phosphorylation of DAG.[1]Post-transcriptional gene silencing by guiding the degradation of specific DGK mRNA transcripts, leading to reduced protein expression.[2]
Specificity Pan-inhibitor with varying affinities for different DGK isoforms. Strong inhibition of type I DGKs (α and γ) and moderate inhibition of some type II and V isoforms (δ, θ, and κ).[3][4][5]High specificity for the target DGK isoform, dictated by the siRNA sequence. Pools of multiple siRNAs targeting the same gene can increase knockdown efficiency.[6]
Mode of Application Addition to cell culture medium or in vivo administration.Transfection into cells.
Onset of Action Rapid, typically within minutes to hours of application.Slower, requiring hours to days for mRNA and protein levels to decrease significantly.
Duration of Effect Transient and reversible upon removal of the compound. The effect is dependent on the compound's half-life and cellular metabolism.Can be transient (typically 5-7 days for a single transfection) or stable with continuous expression systems (shRNA). The duration in dividing cells is often limited by cell division.[7][8]
Off-Target Effects Can have off-target effects on other kinases or cellular processes. This compound is structurally similar to the serotonin (B10506) receptor antagonist ritanserin.[4]Can induce off-target gene silencing through partial sequence complementarity, particularly in the "seed region".[9][10][11] Off-target effects can also manifest as cellular toxicity.[12][13]
Toxicity Can exhibit cellular toxicity at higher concentrations.[13][14]Can induce an interferon response and off-target-mediated apoptosis or other toxic phenotypes.[12][13]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for both this compound and siRNA-mediated DGK knockdown, based on available experimental data.

This compound: Isoform Specificity and Potency
DGK IsoformTypeIC₅₀ (in vitro)Reference
DGKαI18 µM[4]
DGKγIStrongly inhibited (specific IC₅₀ not provided)[3][4]
DGKδIIModerately attenuated (specific IC₅₀ not provided)[4][5]
DGKθVModerately attenuated (specific IC₅₀ not provided)[3][4]
DGKκIIModerately attenuated (specific IC₅₀ not provided)[4][5]
Other Isoforms-Not significantly inhibited or not reported[4][5]

Note: IC₅₀ values can vary depending on the assay conditions.

siRNA: Knockdown Efficiency of DGK Isoforms
Target DGK IsoformCell LinesiRNA ConcentrationKnockdown Efficiency (mRNA or Protein)Reference
DGKζC2C12 myoblastsNot specified~50% protein reduction[6]
DGKδC2C12 myoblastsNot specifiedSignificant protein reduction[6]
DGKαGlioblastoma cellsNot specifiedSignificant protein reduction[1]
DGKγNeural stem cells10 µM (used with this compound)shRNA significantly repressed proliferation[15]

Note: Knockdown efficiency is highly dependent on the siRNA sequence, transfection reagent, cell type, and validation method.

Experimental Protocols

This compound Treatment Protocol (In Vitro)

This protocol is a general guideline for treating cultured cells with this compound. Optimization is recommended for specific cell lines and experimental goals.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Cultured cells in multi-well plates

Procedure:

  • Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration for in vitro experiments is 10 µM, with a range of 1-30 µM reported in the literature.[14][15][16][17] It is crucial to include a vehicle control (DMSO in medium at the same final concentration).

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. The incubation time can range from 30 minutes for acute signaling studies to 24-48 hours for longer-term experiments.[16][17]

  • Downstream Analysis: After incubation, proceed with the desired downstream analysis, such as Western blotting, enzyme activity assays, or cell viability assays.

siRNA Knockdown Protocol for DGK (General)

This protocol provides a general framework for siRNA-mediated knockdown of a specific DGK isoform. Specific siRNA sequences and transfection conditions should be optimized.

Materials:

  • Validated siRNA duplexes targeting the DGK isoform of interest (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium (or similar)

  • Complete, antibiotic-free cell culture medium

  • Cultured cells in multi-well plates

Procedure:

  • Cell Seeding: Seed the cells in antibiotic-free medium 24 hours prior to transfection to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation: a. Dilute the siRNA duplexes (typically to a final concentration of 10-50 nM) in a serum-free medium like Opti-MEM™. b. In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown varies depending on the target gene's mRNA and protein turnover rates.

Validated siRNA Sequences: Finding validated siRNA sequences in the literature is crucial for successful knockdown. Commercial vendors like Santa Cruz Biotechnology offer siRNA products for various DGK isoforms, often as a pool of 3 target-specific siRNAs. For example:

  • DGK-δ siRNA (h): sc-38988

  • DGK-η siRNA (m): sc-143024[1]

It is highly recommended to test multiple siRNA sequences for each target to identify the most effective one and to control for off-target effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

DGK_Signaling_Pathway GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Downstream_DAG Downstream DAG Signaling DAG->Downstream_DAG PA Phosphatidic Acid (PA) DGK->PA Produces mTOR mTOR PA->mTOR Activates Downstream_PA Downstream PA Signaling PA->Downstream_PA

Core DGK Signaling Pathway

R59949_Workflow Start Start: Cultured Cells Prepare_this compound Prepare this compound Working Solution (e.g., 10 µM in medium) Start->Prepare_this compound Vehicle_Control Prepare Vehicle Control (DMSO in medium) Start->Vehicle_Control Treat_Cells_this compound Treat Cells with this compound Prepare_this compound->Treat_Cells_this compound Treat_Cells_Vehicle Treat Cells with Vehicle Vehicle_Control->Treat_Cells_Vehicle Incubate Incubate (30 min - 48 hr) Treat_Cells_this compound->Incubate Treat_Cells_Vehicle->Incubate Analysis Downstream Analysis (e.g., Western Blot, Activity Assay) Incubate->Analysis

This compound Experimental Workflow

siRNA_Workflow Start Start: Seed Cells Prepare_siRNA Prepare siRNA-Lipid Complexes (Targeting DGK & Non-targeting control) Start->Prepare_siRNA Transfect Transfect Cells Prepare_siRNA->Transfect Incubate Incubate (24 - 72 hr) Transfect->Incubate Validate Validate Knockdown (qRT-PCR & Western Blot) Incubate->Validate Analysis Functional Analysis Validate->Analysis

siRNA Knockdown Workflow

Conclusion and Recommendations

Both this compound and siRNA-mediated knockdown are powerful tools for investigating the roles of DGKs. The choice between them depends on the specific experimental question.

This compound is advantageous for:

  • Rapid and transient inhibition: Ideal for studying acute signaling events.

  • Ease of use: Simple addition to cell culture medium.

  • In vivo studies: Can be administered systemically, although toxicity and off-target effects are a concern.[17]

siRNA knockdown is the preferred method for:

  • Isoform-specific inhibition: Allows for the dissection of the roles of individual DGK isoforms.

  • Long-term studies: shRNA expression systems can provide stable, long-term knockdown.

  • Reduced chemical off-target effects: Avoids the potential non-specific effects of a small molecule inhibitor.

Important Considerations:

  • Off-target effects are a concern for both methods. For this compound, performing dose-response experiments and using the lowest effective concentration is crucial. For siRNA, using multiple siRNAs targeting the same gene and performing rescue experiments can help validate the specificity of the observed phenotype.

  • Validation is critical. For siRNA experiments, it is essential to confirm knockdown at both the mRNA and protein levels. For this compound, confirming the inhibition of DGK activity and observing the expected downstream signaling changes is important.

References

Validating R59949 Effects: A Comparative Guide to Downstream Signaling Readouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R59949, a pan-diacylglycerol kinase (DGK) inhibitor, with other alternatives, supported by experimental data. We delve into its effects on various downstream signaling pathways and offer detailed methodologies for key validation experiments.

Introduction to this compound

This compound is a widely used pharmacological tool to study the roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling. By inhibiting DGK, the enzyme that converts DAG to PA, this compound leads to an accumulation of intracellular DAG. This accumulation, in turn, modulates the activity of several downstream effector proteins, most notably Protein Kinase C (PKC). This compound exhibits a degree of selectivity, strongly inhibiting type I DGK isoforms (α and γ) and moderately attenuating type II isoforms (δ and κ).[1][2][3][4] This guide will explore the functional consequences of this inhibition and provide protocols to validate these effects.

Comparison with Alternative DGK Inhibitors

This compound is often compared with its structural analog, R59022, and other DGK inhibitors like ritanserin (B1680649) and CU-3. The choice of inhibitor can be critical, depending on the specific DGK isoforms and downstream pathways of interest.

InhibitorTarget DGK IsoformsIC50 (for DGKα)Key Downstream Effects NotedReference
This compound Strong: DGKα, DGKγModerate: DGKδ, DGKκ~18 µMActivates PKC, inhibits inducible nitric oxide (NO) production, attenuates CCL2-evoked Ca2+ signaling.[1][2]
R59022Strong: DGKαModerate: DGKε, DGKθ~25 µMSimilar to this compound, also shows dual effects on insulin (B600854) secretion and Ca2+ oscillations.[1][2][5]
RitanserinDGKα~15 µMAlso functions as a serotonin (B10506) (5-HT) receptor antagonist. Activates PKC.[6][7]
CU-3DGKα~0.6 µMMore selective for DGKα than this compound and R59022. Induces apoptosis in cancer cells.[1][8]

Validating Downstream Signaling Effects of this compound

The following sections detail experimental approaches to validate the key downstream effects of this compound.

Protein Kinase C (PKC) Activation

Inhibition of DGK by this compound increases DAG levels, a primary endogenous activator of conventional and novel PKC isoforms.[4] Validating PKC activation is a crucial step in confirming the mechanism of action of this compound.

Experimental Protocol: In Vitro PKC Kinase Assay

This protocol provides a framework for measuring the activity of purified PKC or PKC from cell lysates.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., platelets, vascular smooth muscle cells) to the desired confluency.

    • Pre-treat cells with this compound (e.g., 10 µM) for a specified duration (e.g., 30 minutes) before stimulation.

    • Stimulate cells with a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) as a positive control, or the experimental stimulus.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Kinase Assay:

    • Use a commercial PKC kinase activity assay kit or a custom assay. A typical reaction mixture includes:

      • Cell lysate containing PKC.

      • PKC substrate (e.g., a specific peptide or histone H1).

      • ATP (often radiolabeled with ³²P or using a fluorescence-based method).

      • Reaction buffer.

    • Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Detection:

    • Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence: Follow the kit manufacturer's instructions to measure the signal, which is typically proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Compare the PKC activity in this compound-treated cells to untreated and vehicle-treated controls. An increase in activity upon this compound treatment indicates successful target engagement.

Nitric Oxide (NO) Production

This compound has been shown to inhibit inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine (B1665763), the substrate for nitric oxide synthase (iNOS).[9][10][11]

Experimental Protocol: Measurement of Nitric Oxide Production using the Griess Assay

This colorimetric assay is a common method for quantifying nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Cell Culture and Treatment:

    • Plate rat aortic smooth muscle cells (RASMCs) or another suitable cell line in a 24-well plate.[10]

    • Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes.[10]

    • Induce NO production by treating with a stimulus such as interleukin-1β (IL-1β; 10 ng/ml) for 24 hours.[9]

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • Griess Assay:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • In a 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of the Griess reagent.

    • Incubate at room temperature for 10 minutes, protected from light.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve. A decrease in NO production in this compound-treated, IL-1β-stimulated cells compared to IL-1β stimulation alone validates this downstream effect.

Calcium (Ca²⁺) Signaling

This compound can attenuate chemokine-evoked Ca²⁺ signaling in monocytes. This is likely due to the complex interplay between DAG, PKC, and calcium channels.

Experimental Protocol: Measurement of Intracellular Calcium

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations in real-time.

  • Cell Preparation and Dye Loading:

    • Harvest cells (e.g., THP-1 monocytes) and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Treatment and Stimulation:

    • Resuspend the dye-loaded cells in the appropriate buffer.

    • Pre-incubate the cells with this compound at the desired concentration (e.g., with a half-maximal concentration of 8.6 μM for attenuating CCL2-evoked signaling in THP-1 monocytes) or a vehicle control.[4]

    • Record a baseline fluorescence reading.

    • Add a stimulus known to induce calcium influx (e.g., the chemokine CCL2).

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a fluorometer, fluorescence microscope, or flow cytometer.

    • For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis:

    • Plot the change in fluorescence intensity or ratio over time.

    • Compare the peak and duration of the calcium response in this compound-treated cells to control cells. A blunted response in the presence of this compound indicates an effect on calcium signaling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation.

R59949_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis GPCR GPCR / RTK GPCR->PLC Stimulus DGK DGK PA Phosphatidic Acid (PA) DGK->PA Phosphorylation DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Ca2_Signal Ca2+ Signaling PKC->Ca2_Signal Modulation NO_Prod Nitric Oxide (NO) Production PKC->NO_Prod Modulation This compound This compound This compound->DGK Inhibition Experimental_Workflow start Start: Hypothesis This compound affects a specific pathway cell_culture 1. Cell Culture Select and grow appropriate cell line start->cell_culture treatment 2. Treatment Incubate cells with this compound vs. Vehicle Control cell_culture->treatment stimulation 3. Stimulation (Optional) Add agonist to trigger pathway treatment->stimulation data_collection 4. Data Collection - PKC Assay - Griess Assay (NO) - Calcium Imaging stimulation->data_collection analysis 5. Data Analysis Compare treated vs. control groups data_collection->analysis conclusion End: Conclusion Validate or refute hypothesis analysis->conclusion

References

R59949: A Comparative Guide to a Novel T-Cell Function Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of R59949, a diacylglycerol kinase (DGK) inhibitor, with other established and experimental treatments for enhancing T-cell function. We delve into the mechanism of action, present available experimental data, and provide detailed protocols for key assays to facilitate the evaluation of this compound in a research setting.

Mechanism of Action: Unleashing T-Cell Signaling

This compound is a pan-diacylglycerol kinase (DGK) inhibitor, with a potent inhibitory effect on DGKα, a key negative regulator of T-cell activation.[1][2] In the intricate signaling cascade following T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) generates two critical second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is instrumental in activating downstream pathways essential for T-cell effector functions, including the Ras-ERK-AP-1 and PKCθ-NF-κB pathways, which drive T-cell proliferation, cytokine production, and cytotoxicity.

DGKs act as a brake on this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating DAG-mediated signals. By inhibiting DGK, this compound sustains elevated levels of intracellular DAG, leading to enhanced and prolonged T-cell activation.[3][4]

Signaling Pathway of Diacylglycerol Kinase (DGK) in T-Cells

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGK DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKCθ DAG->PKC Activation PA PA DGK->PA Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB Activation Ca Ca²⁺ Rise IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Activation NFAT_nuc NFAT NFAT->NFAT_nuc ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT_nuc->Gene AP1->Gene NFkB_nuc->Gene This compound This compound This compound->DGK Inhibition

Caption: Diacylglycerol Kinase (DGK) signaling pathway in T-cell activation and the inhibitory action of this compound.

This compound in Comparison to Other T-Cell Therapies

Direct comparative studies of this compound against other T-cell enhancing therapies are limited. However, by examining its mechanism and the effects of DGK inhibition, we can position it relative to current immunotherapies.

Treatment ClassMechanism of ActionThis compound's Potential Synergy/Comparison
Checkpoint Inhibitors (e.g., anti-PD-1) Block inhibitory receptors on T-cells (e.g., PD-1), releasing the "brakes" on T-cell activity.[5]Synergistic. this compound acts downstream of the TCR, amplifying the initial activation signal. Studies have shown that DGKα inhibition cooperates with PD-1 blockade to restore T-cell activation programs, particularly enhancing AP-1 transcription.[6][7][8] This suggests a combination therapy could be more effective than either agent alone.
CAR-T Cell Therapy Genetically engineered T-cells expressing a chimeric antigen receptor (CAR) to directly recognize and kill cancer cells.Enhancement of CAR-T function. DGK inhibition can restore the cytotoxic function of CAR-T cells that have become exhausted within the tumor microenvironment.[3] By increasing DAG signaling, this compound could potentially improve the persistence and effector function of CAR-T cells.
Other Small Molecule Inhibitors Target various intracellular signaling pathways to modulate T-cell function (e.g., PI3K inhibitors, other kinase inhibitors).Distinct Mechanism. this compound targets a specific node in T-cell signaling (DAG metabolism). This offers a potentially complementary approach to other small molecule inhibitors that target different pathways.

Experimental Data Summary

Quantitative data on the specific effects of this compound on T-cell function from publicly available, peer-reviewed literature is sparse. The following tables are constructed based on the known effects of DGKα inhibition, which this compound potently targets.

Table 1: Effect of DGKα Inhibition on T-Cell Cytokine Production

CytokineEffect of DGKα InhibitionNotes
IL-2 Increased productionDGKα inhibition has been shown to restore IL-2 production in anergic T-cells.[4]
IFN-γ Increased productionEnhanced IFN-γ production is a hallmark of increased T-cell effector function.
TNF-α Increased productionT-cell derived TNF-α can induce cytotoxicity in target cells.[9]

Table 2: Effect of DGKα Inhibition on T-Cell Proliferation and Cytotoxicity

ParameterEffect of DGKα InhibitionAssay
Proliferation IncreasedCFSE dilution assay would show a higher percentage of divided cells.
Cytotoxicity IncreasedIncreased lysis of target tumor cells in a co-culture assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on T-cell function.

Protocol 1: In Vitro T-Cell Activation and Cytokine Analysis

Objective: To determine the effect of this compound on T-cell activation and the production of key cytokines such as IL-2 and IFN-γ.

Experimental Workflow for T-Cell Activation Assay

T_Cell_Activation_Workflow A Isolate Human PBMCs B Isolate T-Cells (e.g., using Pan T-Cell Isolation Kit) A->B C Plate T-Cells in 96-well plate B->C D Pre-treat with this compound (various concentrations) or vehicle (DMSO) C->D E Stimulate T-Cells (e.g., anti-CD3/CD28 beads or plate-bound antibodies) D->E F Incubate for 24-72 hours E->F G Collect Supernatant F->G I Harvest Cells F->I H Analyze Cytokines (ELISA or Luminex) G->H J Analyze Activation Markers (e.g., CD25, CD69 by Flow Cytometry) I->J

References

literature review of R59949 efficacy and limitations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Efficacy and Limitations of R59949 for Researchers

This compound is a widely studied synthetic molecule recognized for its role as a potent inhibitor of diacylglycerol kinase (DGK). By blocking the enzymatic activity of DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action leads to an accumulation of intracellular DAG, a critical second messenger that activates protein kinase C (PKC), thereby influencing a multitude of cellular signaling pathways. This guide provides a comprehensive review of this compound's efficacy and limitations, compares it with alternative compounds, and presents supporting experimental data for researchers, scientists, and drug development professionals.

Efficacy of this compound: Mechanism and Applications

This compound functions as a pan-DGK inhibitor, targeting multiple isoforms of the enzyme. Its primary mechanism involves binding to the catalytic domain of DGK, which has been demonstrated specifically for DGKα.[1] This inhibition leads to the potentiation of DAG-mediated signaling events. The efficacy of this compound has been documented across various in vitro and in vivo models, demonstrating its utility as a tool for investigating cellular processes regulated by the DGK/PKC pathway.

Key Efficacious Effects:

  • Broad DGK Inhibition: this compound exhibits a broad inhibitory profile, with a general IC50 of approximately 300 nM.[2][3][4] It strongly inhibits type I DGK isoforms α and γ and shows moderate inhibition against type II isoforms δ, θ, and κ.[2][5][6]

  • Platelet Activation: In human platelets, this compound enhances aggregation and serotonin (B10506) secretion induced by agonists like vasopressin and collagen.[2][4]

  • Modulation of Immune and Inflammatory Responses: The compound attenuates calcium signaling evoked by the chemokine CCL2 in human monocytes.[2] It also inhibits inducible nitric oxide (NO) production in vascular smooth muscle cells by reducing the uptake of L-arginine, a substrate for nitric oxide synthase.[2][7]

  • Anti-Angiogenic Properties: In a mouse model of oxygen-induced retinopathy, administration of this compound was shown to prevent retinal neovascularization.[3][4] This effect is linked to the upregulation of PHD-2 and downregulation of the HIF-1α/VEGF pathway.[3]

Quantitative Efficacy Data
ParameterValueCell/SystemReference
Pan-DGK IC50 300 nMIsolated platelet plasma membranes[2][4]
Ca2+ Signaling EC50 8.6 µMTHP-1 monocytes (CCL2-evoked)[2]
NO Production Inhibition Effective at 10 µMRat Aortic Smooth Muscle Cells (IL-1β-induced)[7]
Insulin (B600854) Secretion Dose-dependent inhibitionMIN6 pancreatic β-cells[4]

Limitations and Off-Target Effects

Despite its utility as a research tool, this compound has significant limitations that have hindered its progression into clinical applications.

  • Lack of Isoform Specificity: As a pan-inhibitor, this compound cannot be used to dissect the specific roles of individual DGK isoforms. It strongly affects Type I DGKs (α, γ) and moderately affects Type II (δ, κ, θ), making it difficult to attribute an observed effect to a single isoform.[6]

  • Poor Pharmacokinetics: The compound suffers from a short half-life and low oral bioavailability, limiting its efficacy and application in in vivo studies that require sustained exposure.[8][9]

  • Inconsistent Effects: Some studies report dose-dependent and sometimes contradictory effects. For instance, in pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion at higher concentrations while having inconsistent effects on basal secretion.[4][10]

  • Off-Target Activity: Research suggests potential off-target effects, including antagonistic activity on serotonin (5-HT2) receptors, which can confound experimental results.[9]

  • Species-Dependent Variability: The effects of this compound can differ between species. For example, its activity on T-cells shows a contrast between human and mouse models, a variability not observed with all DGK inhibitors.[11]

Comparison with Alternative DGK Inhibitors

The limitations of first-generation inhibitors like this compound have spurred the development of alternative compounds with improved characteristics.

InhibitorTarget ProfileKey AdvantagesKey LimitationsReference
This compound Pan-DGK (Strong: α, γ; Moderate: δ, θ, κ)Well-characterized research tool.Poor PK, lack of isoform specificity, off-target effects.[6][8]
R59022 DGK (Strong: α; Moderate: ε, θ)Early prototype, well-studied.Also lacks specificity and has poor PK. Some studies find this compound is not a major advance over it.[6][8][12]
Ritanserin (B1680649) DGKα inhibitor, also a 5-HT2A antagonistEstablished safety profile in human clinical trials (as a serotonin antagonist).Off-target serotonergic activity complicates its use as a specific DGK inhibitor.[9][11]
Next-Generation Inhibitors (e.g., Bay2862789, JNJ-3790339) Potent and more selective for DGKαImproved selectivity, favorable ADME profiles, oral bioavailability, robust in vivo activity.Still in preclinical or early clinical development; data is not fully public.[8][11]

Experimental Protocols

In Vitro Diacylglycerol Kinase Inhibition Assay

This protocol describes a general method for measuring DGK activity and its inhibition by compounds like this compound, adapted from methodologies described in the literature.[1][6]

  • Enzyme Preparation: Recombinant DGK isoforms are expressed and purified from host systems (e.g., COS cells, Sf9 insect cells).

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, and DTT.

  • Substrate Preparation: The lipid substrate, diacylglycerol (DAG), is prepared in a mixed micelle solution with phosphatidylserine (B164497) and Triton X-100.

  • Inhibitor Addition: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction wells at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the purified DGK enzyme and [γ-32P]ATP to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at 30-37°C for 10-20 minutes.

  • Reaction Termination: The reaction is stopped by adding a solution of chloroform/methanol/HCl.

  • Lipid Extraction: The product, [32P]-phosphatidic acid, is extracted into the organic phase.

  • Quantification: The amount of radiolabeled product is quantified using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Nitric Oxide Production in Cultured Cells

This protocol outlines the key steps to measure the effect of this compound on cytokine-induced NO production in vascular smooth muscle cells.[7]

  • Cell Culture: Rat aortic smooth muscle cells (RASMCs) are cultured to confluence in 24-well plates using DMEM supplemented with 10% FBS.

  • Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Cells are stimulated with a cytokine, such as Interleukin-1β (IL-1β, e.g., 10 ng/ml), for 24 hours to induce NO production.

  • Sample Collection: The culture medium is collected from each well.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the medium is measured using the Griess reagent.

    • An aliquot of the culture medium is mixed with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature for 10 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a spectrophotometer.

  • Data Analysis: The absorbance values are compared to a standard curve of sodium nitrite to determine the nitrite concentration. Results are expressed as a percentage of the IL-1β-stimulated control.

Visualizations

G Agonist Agonist (e.g., Thrombin, Growth Factor) Receptor GPCR / Receptor Tyrosine Kinase Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces Downstream Downstream Cellular Responses (e.g., Aggregation, Secretion) PKC->Downstream Phosphorylates & Activates This compound This compound This compound->DGK Inhibits

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC signaling.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Result A1 Culture Cells (e.g., RASMCs) A2 Prepare this compound Stock Solution B1 Pre-treat with this compound or Vehicle A2->B1 B2 Stimulate with Cytokine (e.g., IL-1β) B1->B2 B3 Incubate for 24h B2->B3 C1 Collect Supernatant B3->C1 C2 Perform Griess Assay C1->C2 C3 Measure Absorbance (540 nm) C2->C3 D1 Quantify NO Production C3->D1

Caption: Workflow for assessing this compound's effect on nitric oxide production.

G This compound This compound Inhibit_DGK Inhibition of DGK Isoforms (α, γ, δ, θ, κ) This compound->Inhibit_DGK Increase_DAG Increased Intracellular DAG Inhibit_DGK->Increase_DAG Pan_Inhibition Lack of Isoform Specificity Inhibit_DGK->Pan_Inhibition Activate_PKC PKC Activation Increase_DAG->Activate_PKC Efficacy EFFICACY Therapeutic_Effects Desired Cellular Effects (e.g., Anti-Angiogenesis) Activate_PKC->Therapeutic_Effects Therapeutic_Effects->Efficacy Limitations LIMITATIONS Hindrance Hindrance to Clinical Use Pan_Inhibition->Hindrance Poor_PK Poor Pharmacokinetics (e.g., Short Half-Life) Poor_PK->Hindrance Off_Target Off-Target Effects (e.g., 5-HT2 Receptors) Off_Target->Hindrance Hindrance->Limitations

Caption: Logical relationship between this compound's mechanism, efficacy, and limitations.

References

A Comparative Analysis of R59949: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental effects of R59949, a potent diacylglycerol kinase (DGK) inhibitor, in both controlled in vitro laboratory settings and complex in vivo biological systems. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Core Mechanism of Action

This compound functions as a pan-diacylglycerol kinase (DGK) inhibitor.[1][2] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of intracellular DAG. DAG is a critical second messenger that activates protein kinase C (PKC), a key regulator of numerous cellular processes.[2] Therefore, the primary mechanism of this compound is the enhancement of PKC signaling by increasing the levels of its endogenous ligand, DAG.[2]

Quantitative Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its activity in different experimental contexts.

Table 1: Summary of In Vitro Effects of this compound

ParameterEffectConcentration/IC50Cell Type/SystemReference
DGK Inhibition Pan-DGK inhibitorIC50: 300 nMIsolated platelet plasma membranes[2][3]
Strongly inhibits DGKα and DGKγNot specifiedNot specified[2][4]
Moderately inhibits DGKδ, DGKθ, and DGKκNot specifiedNot specified[1][2][4]
Nitric Oxide (NO) Production Inhibition of IL-1β-induced NO production10 µMRat Aortic Smooth Muscle Cells (RASMCs)[1][5]
L-arginine Uptake Marked inhibition of IL-1β-induced uptake10 µMRat Aortic Smooth Muscle Cells (RASMCs)[5]
Calcium Signaling Attenuation of CCL2-evoked Ca2+ signalingHalf-maximal concentration: 8.6 μMTHP-1 monocytes[2]
Suppression of glucose-induced [Ca2+]i oscillations10 µMMIN6 pancreatic β-cells[6]
Insulin Secretion Inhibition of high K+- and glucose-induced secretionDose-dependentMIN6 pancreatic β-cells[3]
Src Activation Strong reduction of Src Y419 phosphorylation30 µMSW480 human colon adenocarcinoma cells[7]

Table 2: Summary of In Vivo Effects of this compound

Animal ModelDosage & AdministrationKey FindingsMolecular Markers AffectedReference
Oxygen-Induced Retinopathy (OIR) Mice 10 µg/g/day, Intraperitoneal (i.p.) injectionPrevents retinal neovascularization; preserves astrocyte morphology.↑ PHD-2↓ HIF-1α↓ VEGF[1][3][8]
SW480 Cell Xenografts in Mice 10 mg/kg, Intraperitoneal (i.p.) injectionDiminished Src activation in tumor lysates.↓ Src Y419 phosphorylation[7]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway affected by this compound and the workflows of representative experiments.

R59949_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Signal Extracellular Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Phosphorylates This compound This compound This compound->DGK Inhibits

Caption: Mechanism of this compound action.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Culture Rat Aortic Smooth Muscle Cells (RASMCs) B Pre-treat cells with 10 µM this compound (30 min) A->B C Stimulate with 10 ng/ml IL-1β (24 h) B->C D Collect culture medium C->D E Add Nitrate Reductase D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate Nitric Oxide (NOx) concentration G->H In_Vivo_Workflow cluster_induction Model Induction cluster_treatment Treatment Protocol cluster_analysis Analysis A Expose C57BL/6J mice pups to 75% Oxygen (Postnatal day 7 to 12) B Return mice to room air to induce relative hypoxia A->B C Administer this compound (10 µg/g/day, i.p.) or vehicle control B->C D Daily injections from P12 to P17 B->D E Euthanize mice at P17 D->E F Dissect retinas E->F G Analyze retinal neovascularization (e.g., staining, microscopy) F->G H Measure molecular markers (PHD-2, HIF-1α, VEGF) via Western Blot/qPCR F->H

References

Safety Operating Guide

Proper Disposal and Handling of R59949: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal procedures for R59949 (CAS No. 120166-69-0), a diacylglycerol kinase (DGK) inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for comprehensive hazard information.[1][2] The following are general, immediate precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[2]

  • Ventilation: Handle the compound, particularly in its powder form, in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling the substance.[2]

Step-by-Step Disposal Procedure

Disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound down the drain , as it may be toxic to aquatic life.[3][4][5]

  • Waste Identification and Segregation:

    • Unused Compound: Any pure, unused, or expired this compound is to be treated as hazardous chemical waste.[4]

    • Contaminated Materials (Solid Waste): All disposable items that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and empty vials, must be segregated as solid hazardous waste.[2]

    • Contaminated Solutions (Liquid Waste): Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Waste Collection and Containment:

    • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[2]

    • Labeling: The container label must include, at a minimum: "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4]

    • Container Management: Keep waste containers securely sealed when not in use. Do not overfill containers; a common guideline is to fill to no more than 75% capacity.[2]

  • Storage and Final Disposal:

    • Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup.

    • EHS Coordination: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Follow all institutional procedures for documentation and hand-off.

    • Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management facility, typically via incineration, in compliance with federal, state, and local regulations.[4][6]

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 120166-69-0
Molecular Formula C₂₈H₂₅F₂N₃OS
Molecular Weight 489.6 g/mol
IC₅₀ Value 300 nM for diacylglycerol kinase α (DGK-α)
Solubility DMSO: ~33-98 mg/mL[1][7] DMF: ~33 mg/mL[1] Ethanol: ~1-2 mg/mL[1][7] Water: Insoluble[7]
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6-12 months[8][9]

Experimental Protocols

In Vitro: Inhibition of Nitric Oxide Production in Vascular Smooth Muscle Cells

This protocol describes the methodology used to demonstrate that this compound inhibits inducible nitric oxide (NO) production in rat aortic smooth muscle cells (RASMCs).[7]

  • Cell Culture: RASMCs are prepared from adult male Wistar rats and cultured in DMEM containing 10% FBS under 5% CO2 at 37°C.[7]

  • Treatment: Confluent cells in a 24-well plate are pretreated with this compound (10 µM) for 30 minutes before stimulation with interleukin-1β (IL-1β) at 10 ng/ml for 24 hours.[7]

  • NO Measurement: The concentration of nitrite (B80452) (NOx), a stable metabolite of NO, in the culture medium is measured using a commercial kit with Griess reagent.[7]

  • Procedure:

    • Aliquots of the culture medium are incubated with nitrate (B79036) reductase for 2 hours at room temperature to convert nitrate to nitrite.[7]

    • Griess reagent (1% sulphanilamide/0.1% N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) in 5% phosphoric acid) is added to the samples.[7]

    • The mixture is incubated for 10 minutes at room temperature.[7]

    • The absorbance is measured at 540 nm using a photometer to determine nitrite concentration.[7]

In Vivo: Murine Model of Oxygen-Induced Retinopathy (OIR)

This protocol outlines the in vivo experiment showing this compound's potential to suppress retinal neovascularization.[7]

  • Animal Model: An oxygen-induced retinopathy (OIR) mouse model is used.[7]

  • Administration: this compound is administered to the OIR mice via intraperitoneal (i.p.) injection.[7]

  • Endpoint Analysis: The expression of key proteins in the retina is analyzed.

  • Observed Effect: this compound upregulates the expression of PHD-2 and downregulates HIF-1α and vascular endothelial growth factor (VEGF), suggesting it suppresses retinal neovascular pathophysiology through the PHD2/HIF-1α/VEGF pathway.[7]

Visualizations: Pathways and Workflows

R59949_Mechanism_of_Action cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces This compound This compound This compound->DGK Inhibits Downstream Downstream Cellular Effects PKC->Downstream Modulates

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.

Nitric_Oxide_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Nitrite Measurement (Griess Assay) A 1. Culture Rat Aortic Smooth Muscle Cells (RASMCs) B 2. Pretreat with this compound (10 µM, 30 min) A->B C 3. Stimulate with IL-1β (10 ng/ml, 24h) B->C D 4. Collect Culture Medium C->D Sample Collection E 5. Incubate with Nitrate Reductase (2h) D->E F 6. Add Griess Reagent (10 min) E->F G 7. Measure Absorbance at 540 nm F->G

Caption: Workflow for measuring nitric oxide production in cell culture.

Retinopathy_Pathway This compound This compound PHD2 PHD-2 This compound->PHD2 Upregulates HIF1a HIF-1α PHD2->HIF1a Downregulates VEGF VEGF HIF1a->VEGF Upregulates Neovasc Retinal Neovascularization VEGF->Neovasc Promotes

Caption: this compound suppresses neovascularization via the PHD2/HIF-1α/VEGF pathway.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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